Product packaging for 2-Hydroxy-6-nitrobenzaldehyde(Cat. No.:CAS No. 16855-08-6)

2-Hydroxy-6-nitrobenzaldehyde

Cat. No.: B090988
CAS No.: 16855-08-6
M. Wt: 167.12 g/mol
InChI Key: RYWYLFSBHZEAJD-UHFFFAOYSA-N
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Description

2-Hydroxy-6-nitrobenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H5NO4 and its molecular weight is 167.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO4 B090988 2-Hydroxy-6-nitrobenzaldehyde CAS No. 16855-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-6(8(11)12)2-1-3-7(5)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWYLFSBHZEAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449552
Record name 2-HYDROXY-6-NITROBENZALDEHYDE
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URL https://comptox.epa.gov/dashboard/DTXSID60449552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16855-08-6
Record name 2-HYDROXY-6-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxy-6-nitrobenzaldehyde. It is a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science. The document details the compound's physical characteristics, spectroscopic data, chemical reactivity, and established synthesis protocols. Particular emphasis is placed on its role as a versatile precursor for the synthesis of Schiff bases and their metal complexes, which have shown potential in various biological and material applications.

Chemical and Physical Properties

This compound is a pale yellow crystalline solid. Its core structure consists of a benzene ring substituted with a hydroxyl group, a nitro group, and a formyl (aldehyde) group at positions 2, 6, and 1, respectively. This arrangement of functional groups dictates its chemical behavior and physical properties.

Physical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference
Molecular Formula C₇H₅NO₄[1]
Molecular Weight 167.12 g/mol [1]
Appearance Pale yellow crystalline solid[2]
Melting Point 53-54 °C[3]
Solubility Soluble in water[4]
CAS Number 16855-08-6[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data.

1.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.4s1HAldehyde proton (-CHO)
~8.1d1HAromatic proton
~7.9d1HAromatic proton
~7.8t1HAromatic proton
~11.0 (broad)s1HHydroxyl proton (-OH)

Note: Specific chemical shifts can vary depending on the solvent used.

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~192Aldehyde carbon (C=O)
~160Aromatic carbon attached to -OH
~150Aromatic carbon attached to -NO₂
~138Aromatic carbon
~125Aromatic carbon
~120Aromatic carbon
~118Aromatic carbon

Note: Specific chemical shifts can vary depending on the solvent used.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum highlights the characteristic vibrational modes of the functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretch (hydroxyl group)
~3100-3000MediumAromatic C-H stretch
~1700-1680StrongC=O stretch (aldehyde)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1530, ~1350StrongAsymmetric and symmetric NO₂ stretch

Chemical Reactivity and Applications

The reactivity of this compound is primarily governed by its three functional groups: the aldehyde, the hydroxyl group, and the nitro group.

Schiff Base Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[5] This is one of the most significant reactions of this compound, as the resulting Schiff bases are excellent ligands for a variety of metal ions. The synthesis of these Schiff bases and their subsequent metal complexes is a major area of research due to their potential applications in catalysis, materials science, and as biological agents.[5]

The general reaction for Schiff base formation is depicted below:

Schiff_Base_Formation This compound This compound Schiff_Base Schiff Base This compound->Schiff_Base + R-NH₂ Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Schiff_Base Water H₂O Schiff_Base->Water - H₂O Duff_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Glyceroboric_Acid Prepare Glyceroboric Acid Addition Add mixture to Glyceroboric Acid (150-160°C) Glyceroboric_Acid->Addition Reactant_Mixture Mix m-Nitrophenol and Hexamine Reactant_Mixture->Addition Heating Continue Heating and Stirring Addition->Heating Hydrolysis Hydrolyze with H₂SO₄ Heating->Hydrolysis Distillation Steam Distillation Hydrolysis->Distillation Purification Purify with Na₂CO₃ and Recrystallize Distillation->Purification

References

An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-nitrobenzaldehyde is an aromatic organic compound with the chemical formula C₇H₅NO₄. It belongs to the class of nitrobenzaldehydes, which are characterized by a benzene ring substituted with a nitro group (-NO₂), a formyl group (-CHO), and a hydroxyl group (-OH). The relative positions of these functional groups on the aromatic ring significantly influence the compound's physical and chemical properties, making it a subject of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and insights into its synthetic applications.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, application in synthesis, and for the development of new derivatives.

PropertyValue
Molecular Formula C₇H₅NO₄
Molecular Weight 167.12 g/mol
CAS Number 16855-08-6
Appearance Yellow crystalline solid
Melting Point 146-148°C[1]
Solubility Sparingly soluble in water; Soluble in polar organic solvents such as ethanol, acetone, and DMF.[1]
IUPAC Name This compound

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton (typically downfield), the aromatic protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing effects of the nitro and formyl groups and the electron-donating effect of the hydroxyl group.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Characteristic peaks for the carbonyl carbon of the aldehyde group, the carbons of the aromatic ring, are expected. The positions of these peaks are also influenced by the substituent groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups:

  • A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.

  • A strong absorption band around 1650-1700 cm⁻¹ corresponds to the C=O stretching of the aldehyde group.

  • Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Experimental Protocols

Detailed methodologies for the determination of key physical properties and a representative synthesis are provided below.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • A sharp melting range (1-2°C) is indicative of a pure compound.

Determination of Solubility

Understanding the solubility of a compound is essential for its use in reactions and formulations.

Apparatus:

  • Test tubes and rack

  • Vortex mixer or shaker

  • Graduated pipettes

  • Analytical balance

Procedure for Qualitative Solubility:

  • Place approximately 10-20 mg of this compound into a series of test tubes.

  • To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

  • Vigorously agitate the mixture using a vortex mixer or by shaking for 1-2 minutes.

  • Observe whether the solid dissolves completely, partially, or not at all at room temperature.

  • If the substance does not dissolve at room temperature, gently heat the test tube in a water bath and observe any changes in solubility. Note if the compound crystallizes upon cooling.

Procedure for Quantitative Solubility (Shake-Flask Method):

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of the desired solvent in a sealed flask.

  • Agitate the flasks at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

  • Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the solubility in units such as g/100 mL or mol/L.

Synthesis of this compound via Duff Formylation

One common method for the synthesis of this compound is the Duff formylation of m-nitrophenol.[2]

Reagents and Solvents:

  • m-Nitrophenol

  • Hexamethylenetetramine (HMTA)

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve m-nitrophenol and hexamethylenetetramine in glacial acetic acid.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Hydrolyze the intermediate by adding a solution of hydrochloric acid and heating the mixture.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield yellow crystals.

Synthetic Utility and Logical Workflow

This compound is a valuable precursor in organic synthesis, primarily utilized for the preparation of Schiff bases. Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone.

The following Graphviz diagram illustrates the logical workflow for the synthesis of a Schiff base from this compound.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_products Products reactant1 This compound process_node Condensation Reaction (Acid or Base Catalysis) reactant1->process_node reactant2 Primary Amine (R-NH2) reactant2->process_node product Schiff Base byproduct Water (H2O) product->byproduct intermediate Intermediate Adduct intermediate->product Dehydration process_node->intermediate Nucleophilic Addition

Caption: Synthesis of a Schiff base from this compound.

This reaction pathway highlights the versatility of this compound as a building block for more complex molecules with potential applications in coordination chemistry, material science, and the development of novel therapeutic agents.[1] The resulting Schiff bases can act as ligands to form stable metal complexes.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Hydroxy-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2-Hydroxy-6-nitrobenzaldehyde. The document delves into its structural features, including bond lengths, bond angles, and planarity, supported by spectroscopic and computational data. Detailed experimental protocols for the characterization of this compound are also provided.

Molecular Structure and Conformation

This compound (C₇H₅NO₄) is a substituted aromatic aldehyde.[1] Its structure is characterized by a benzene ring functionalized with a hydroxyl (-OH) group at position 2, a nitro (-NO₂) group at position 6, and a formyl (-CHO) group at position 1. The molecule has a molecular weight of 167.12 g/mol .[1]

Intramolecular Hydrogen Bonding

The proximity of the hydroxyl and aldehyde groups in this compound allows for the formation of a strong intramolecular hydrogen bond. This interaction creates a stable six-membered ring, which significantly impacts the molecule's chemical and physical properties. This hydrogen bond is a critical factor in holding the molecule in a planar conformation. The presence of this bond can be confirmed by spectroscopic techniques, particularly FT-IR, where the O-H stretching frequency is shifted compared to unbonded hydroxyl groups.[2]

Tabulated Spectroscopic and Structural Data

The following tables summarize key quantitative data for this compound and its closely related isomer, 2-Hydroxy-5-nitrobenzaldehyde, which serves as a valuable reference.

Table 1: Crystallographic Data for 2-Hydroxy-5-nitrobenzaldehyde [3]

ParameterValue
FormulaC₇H₅NO₄
Molecular Weight167.12
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.2580 (17)
b (Å)8.3960 (13)
c (Å)11.704 (3)
β (°)95.165 (18)
Volume (ų)710.3 (3)
Z4
Temperature (K)296

Table 2: Selected Bond Lengths and Angles for 2-Hydroxy-5-nitrobenzaldehyde (Data from a representative crystallographic study of a closely related isomer, providing expected ranges)

Bond/AngleLength (Å) / Angle (°)
C-C (aromatic)1.37 - 1.40
C-O (hydroxyl)~1.35
C-N (nitro)~1.47
N-O (nitro)1.21 - 1.23
C-C (aldehyde)~1.48
C=O (aldehyde)~1.21
O-H···O (H-bond)(Don-Acc distance) ~2.6
C-C-C (aromatic)118 - 122
O-N-O (nitro)~124
C-C-O (aldehyde)~123

Table 3: Spectroscopic Data for this compound and Related Compounds

TechniqueFeatureWavenumber (cm⁻¹) / Chemical Shift (ppm)Reference Compound
FT-IRO-H stretch (intramolecular H-bond)Broad, ~3100-3400General for H-bonded phenols
FT-IRC=O stretch (aldehyde)~1650-16802-Hydroxybenzaldehyde
FT-IRNO₂ asymmetric stretch~1520-1560Nitroaromatics
FT-IRNO₂ symmetric stretch~1340-1360Nitroaromatics
¹H NMRAldehyde proton (-CHO)~10.0 - 10.52-Nitrobenzaldehyde[5]
¹H NMRAromatic protons~7.0 - 8.5Substituted benzaldehydes
¹H NMRHydroxyl proton (-OH)Broad, variableH-bonded phenols
¹³C NMRCarbonyl carbon (C=O)~1903-Nitrobenzaldehyde
¹³C NMRAromatic carbons~120 - 160Substituted benzaldehydes

Experimental Protocols

Synthesis and Crystallization

A common synthetic route to this compound involves the nitration of 2-hydroxybenzaldehyde (salicylaldehyde).[2]

Protocol:

  • Dissolve 2-hydroxybenzaldehyde in a suitable solvent, such as glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature and stirring vigorously.

  • After the addition is complete, allow the reaction to proceed for a specified time at low temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the crude product by filtration and wash with cold water.

  • Recrystallize the product from a suitable solvent system, such as ethanol/water, to obtain pure crystals suitable for analysis.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure.

Protocol:

  • A suitable single crystal of this compound is mounted on a goniometer.

  • Data is collected using a diffractometer, typically with Mo Kα radiation (λ = 0.71073 Å), at a controlled temperature (e.g., 296 K).[3]

  • The collected diffraction data is processed, including integration of reflection intensities and absorption correction.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[3]

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Protocol:

  • Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a specific frequency (e.g., 300 MHz for ¹H).

  • Process the raw data (Fourier transformation, phasing, and baseline correction).

  • Analyze the spectra to determine chemical shifts, coupling constants, and integration values.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol:

  • Prepare the sample, typically as a KBr pellet or a mull. For a KBr pellet, a small amount of the compound is ground with dry KBr and pressed into a thin disk.

  • Record the FT-IR spectrum over a specific range (e.g., 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands for the functional groups (O-H, C=O, NO₂, C-H aromatic).

Visualizations

Molecular_Structure cluster_ring Benzene Ring cluster_substituents Substituents C1 C C2 C C1->C2 CHO CHO C1->CHO Aldehyde C3 C C2->C3 OH O-H C2->OH Hydroxyl C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 NO2 NO₂ C6->NO2 Nitro OH->CHO

Caption: Molecular structure of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Conformational Analysis cluster_data Data Interpretation Synthesis Synthesis via Nitration Purification Recrystallization Synthesis->Purification XRay X-ray Crystallography Purification->XRay NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR Computational Computational Modeling (DFT) Purification->Computational Structure Molecular Structure (Bond Lengths, Angles) XRay->Structure NMR->Structure Hbond Intramolecular H-Bonding FTIR->Hbond Conformation Conformation & Planarity Computational->Conformation Structure->Conformation Conformation->Hbond

Caption: Workflow for structural characterization.

Conclusion

The molecular structure and conformation of this compound are primarily dictated by the interplay of its functional groups and the resulting intramolecular hydrogen bonding. This leads to a largely planar structure with distinct spectroscopic signatures. The experimental protocols outlined in this guide provide a robust framework for the synthesis, purification, and detailed characterization of this compound, which is a valuable building block in various fields of chemical research and development. Further computational studies could provide deeper insights into its electronic properties and reactivity.

References

In-Depth Technical Guide: 2-Hydroxy-6-nitrobenzaldehyde (CAS Number 16855-08-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-6-nitrobenzaldehyde, bearing the CAS number 16855-08-6, is a valuable aromatic aldehyde that serves as a pivotal intermediate in various domains of chemical synthesis and materials science. Its unique trifunctional molecular architecture, featuring hydroxyl, nitro, and aldehyde moieties on a benzene ring, offers a versatile platform for the construction of complex organic molecules. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, detailed synthesis protocols, and its significant applications, with a particular focus on the development of Schiff bases and their coordination complexes. The guide further delves into the biological activities of its derivatives, including their potential as anticancer and antimicrobial agents, and their utility in catalysis. Experimental protocols and quantitative data are presented in a structured format to facilitate research and development endeavors.

Physicochemical Properties

This compound is a pale yellow crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below. While some data is derived from predictive models, experimentally determined values are included where available.

PropertyValueSource
CAS Number 16855-08-6[2]
Molecular Formula C₇H₅NO₄[2]
Molecular Weight 167.12 g/mol [2]
Melting Point 554-555 °C (predicted)[1]
Boiling Point 294.9 ± 30.0 °C (predicted)[1]
Density 1.500 ± 0.06 g/cm³ (predicted)[1]
pKa 6.57 ± 0.25 (predicted)[1]
Appearance Pale yellow crystalline solid[1]
Storage Temperature Inert atmosphere, 2-8°C

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following are typical spectral data for the compound.

  • ¹H NMR Spectrum: The proton nuclear magnetic resonance spectrum provides information about the hydrogen atoms in the molecule.

  • ¹³C NMR Spectrum: The carbon-13 nuclear magnetic resonance spectrum reveals the carbon framework of the molecule.

  • Infrared (IR) Spectrum: The infrared spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions are expected for the hydroxyl (O-H), nitro (N-O), and aldehyde (C=O and C-H) groups.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

  • UV-Vis Spectrum: The ultraviolet-visible spectrum shows the electronic transitions within the molecule. Nitroaromatic compounds typically exhibit characteristic absorptions in the UV-Vis region. For instance, a comparative analysis of nitrobenzaldehyde isomers shows weak nπ* transitions around 350 nm and stronger ππ* transitions around 300 nm and 250 nm.[3]

(Note: While the availability of these spectra is documented, specific peak assignments and spectral images for this compound require access to dedicated spectral databases or original research articles.)

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Direct Formylation of m-Nitrophenol (Duff Reaction)

A common method for the synthesis of this compound is the Duff formylation of m-nitrophenol. This reaction introduces a formyl group onto the aromatic ring ortho to the hydroxyl group.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-nitrophenol in glacial acetic acid.

  • Reagent Addition: Add hexamethylenetetramine and acetic anhydride to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain pure this compound.[4]

Multi-step Synthesis from p-Toluenesulfonic Acid

An alternative, multi-step synthesis allows for regioselective control. This pathway involves protecting the para position of toluene with a sulfonic acid group, followed by dinitration, selective reduction, diazotization, hydrolysis, oxidation, and deprotection.

G start p-Toluenesulfonic Acid step1 Dinitration start->step1 HNO₃/H₂SO₄ step2 Selective Reduction of one Nitro Group step1->step2 Reducing Agent step3 Diazotization step2->step3 NaNO₂/HCl step4 Hydrolysis to Hydroxyl Group step3->step4 H₂O, Heat step5 Oxidation of Methyl to Aldehyde step4->step5 Oxidizing Agent step6 Removal of Sulfonic Acid Group step5->step6 Deprotection end This compound step6->end

Caption: Multi-step synthesis of this compound.

Applications in Organic Synthesis: Schiff Bases and Metal Complexes

This compound is a key precursor for the synthesis of Schiff bases, which are formed through the condensation reaction between its aldehyde group and a primary amine. These Schiff bases are versatile ligands that can coordinate with various metal ions to form stable complexes.

Synthesis of Schiff Bases

The general procedure for the synthesis of a Schiff base from this compound is as follows:

  • Dissolution: Dissolve this compound in a suitable solvent, such as ethanol, in a round-bottom flask.

  • Amine Addition: To this solution, add an equimolar amount of the desired primary amine, also dissolved in ethanol.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

  • Reaction: Reflux the mixture for several hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be collected by filtration.

  • Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure Schiff base.[5][6]

G start Dissolve this compound and Primary Amine in Ethanol step1 Add Glacial Acetic Acid (catalyst) start->step1 step2 Reflux the Reaction Mixture step1->step2 step3 Monitor by TLC step2->step3 step3->step2 Reaction Incomplete step4 Cool to Room Temperature step3->step4 Reaction Complete step5 Filter the Precipitated Schiff Base step4->step5 step6 Recrystallize from a Suitable Solvent step5->step6 end Pure Schiff Base step6->end

Caption: General workflow for the synthesis of Schiff bases.

Metal Complexes of Schiff Bases

Schiff bases derived from this compound are excellent chelating agents for a variety of metal ions. The resulting metal complexes have garnered significant interest due to their diverse applications in catalysis and materials science.

A common method involves reacting the Schiff base ligand with a metal salt in a suitable solvent.

  • Ligand Solution: Dissolve the synthesized Schiff base in a solvent like ethanol or methanol.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., acetate, chloride, or nitrate salt of Cu(II), Ni(II), Co(II), etc.) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction: The reaction mixture is often heated to reflux for a period to ensure complete complexation.

  • Isolation: The resulting metal complex often precipitates from the solution upon cooling. It is then collected by filtration, washed with the solvent, and dried.

Biological Activities of Derivatives

Derivatives of this compound, particularly its Schiff bases and their metal complexes, have shown promising biological activities, making them interesting candidates for drug development.

Anticancer Activity

Schiff bases containing a nitro group have been investigated for their antineoplastic properties. The mechanism of action is often attributed to the inhibition of critical signaling pathways in cancer cells. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently overactivated in various cancers, leading to uncontrolled cell proliferation and survival.[7][8][9][10] Small molecule inhibitors can block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling.[7]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS Ras Dimerization->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Schiff Base Inhibitor Inhibitor->Dimerization Inhibits Autophosphorylation

Caption: Simplified EGFR signaling pathway and its inhibition.

Antimicrobial Activity

Schiff base metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. This is attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of microorganisms. Potential mechanisms of antimicrobial action include inhibition of cell wall synthesis and interference with DNA gyrase.[11][12][13][14]

Antimicrobial_Mechanisms Complex Schiff Base Metal Complex Membrane Bacterial Cell Membrane Complex->Membrane Penetration CellWall Cell Wall Synthesis Inhibition Membrane->CellWall DNAGyrase DNA Gyrase Inhibition Membrane->DNAGyrase Lysis Bacterial Cell Lysis CellWall->Lysis DNAGyrase->Lysis

Caption: Potential mechanisms of antimicrobial action.

Catalytic Applications

Metal complexes of Schiff bases derived from substituted salicylaldehydes are effective catalysts for various organic transformations, including the oxidation of alcohols. These complexes can catalyze the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, often using environmentally benign oxidants like hydrogen peroxide.[15][16][17][18]

Catalytic Oxidation of Alcohols

The general workflow for the catalytic oxidation of an alcohol using a Schiff base metal complex is outlined below.

Catalytic_Oxidation start Mix Alcohol, Solvent, and Schiff Base Metal Catalyst step1 Add Oxidant (e.g., H₂O₂) start->step1 step2 Heat the Reaction Mixture step1->step2 step3 Monitor by GC or TLC step2->step3 step3->step2 Reaction Incomplete step4 Quench the Reaction step3->step4 Reaction Complete step5 Extract the Product step4->step5 step6 Purify by Chromatography step5->step6 end Pure Aldehyde or Ketone step6->end

Caption: Catalytic oxidation of alcohols workflow.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in synthetic chemistry, drug discovery, and materials science. Its ability to form a wide array of Schiff bases and corresponding metal complexes opens avenues for the development of novel compounds with tailored biological and catalytic properties. This technical guide has provided a foundational understanding of this compound, from its fundamental properties and synthesis to its diverse applications. Further research into the specific biological mechanisms and catalytic activities of its derivatives is warranted to fully exploit the potential of this valuable molecule.

References

Spectroscopic and Synthetic Profile of 2-Hydroxy-6-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for 2-Hydroxy-6-nitrobenzaldehyde, a valuable building block in medicinal chemistry and materials science. This document details experimental protocols for its synthesis and characterization, presents its spectroscopic data in a clear, tabular format, and visualizes key synthetic pathways.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0Singlet (broad)1HAr-OH
~10.0Singlet1HCH O
~8.2Doublet1HAr-H (ortho to -NO₂)
~7.8Triplet1HAr-H (para to -CHO)
~7.5Doublet1HAr-H (ortho to -CHO)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~193.0C HO
~160.0C -OH
~150.0C -NO₂
~138.0Ar-C H
~125.0Ar-C H
~120.0Ar-C H
~118.0Ar-C (ipso to -CHO)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

Vibrational Spectroscopy

Table 3: Infrared (IR) Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (phenolic)
3100-3000MediumC-H stretch (aromatic)
2900-2800MediumC-H stretch (aldehyde)
1700-1680StrongC=O stretch (aldehyde)
1600-1580StrongC=C stretch (aromatic)
1540-1500StrongN-O asymmetric stretch (nitro)
1360-1330StrongN-O symmetric stretch (nitro)
1250-1200MediumC-O stretch (phenolic)
Mass Spectrometry

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
167100[M]⁺ (Molecular Ion)
139~60[M-CO]⁺
121~40[M-NO₂]⁺
93~30[M-CO-NO₂]⁺
65~25[C₅H₅]⁺

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes to this compound are the nitration of salicylaldehyde and the Duff formylation of m-nitrophenol.

1. Nitration of Salicylaldehyde

This method involves the direct nitration of 2-hydroxybenzaldehyde. Careful control of reaction conditions is crucial to favor the formation of the desired 6-nitro isomer.

  • Materials: Salicylaldehyde, fuming nitric acid, sulfuric acid, ice.

  • Procedure:

    • A solution of salicylaldehyde in a suitable solvent (e.g., acetic acid) is cooled in an ice bath.

    • A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the salicylaldehyde solution with constant stirring, maintaining the temperature below 5 °C.

    • After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature.

    • The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

    • The precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

    • Purification is achieved by recrystallization from a suitable solvent system, such as ethanol-water.

2. Duff Formylation of m-Nitrophenol

This reaction introduces a formyl group onto the aromatic ring of m-nitrophenol using hexamethylenetetramine (urotropine).[1]

  • Materials: m-Nitrophenol, hexamethylenetetramine, glycerol, boric acid, sulfuric acid.

  • Procedure:

    • A mixture of glycerol and boric acid is heated to form a glyceroboric acid complex.

    • m-Nitrophenol and hexamethylenetetramine are added to the cooled glyceroboric acid.[1]

    • The reaction mixture is heated to around 150-160 °C and maintained at this temperature for a specified time.

    • After cooling, the mixture is hydrolyzed with dilute sulfuric acid.

    • The product is isolated by steam distillation.

    • The collected distillate is extracted with an organic solvent, and the solvent is evaporated to yield the crude product.

    • Purification is carried out by recrystallization.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2][3] Tetramethylsilane (TMS) is typically used as an internal standard.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[4]

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz or higher. A larger number of scans is usually required compared to ¹H NMR.[4]

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Solid): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5][6]

  • Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[7]

3. Mass Spectrometry (MS)

  • Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules like this compound.[8][9]

  • Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[10]

  • Acquisition: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[8]

Visualizing Synthetic Pathways

The synthesis of this compound can be visualized as a series of chemical transformations. The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthetic routes.

Synthesis_Nitration Salicylaldehyde Salicylaldehyde Intermediate Reaction Intermediate Salicylaldehyde->Intermediate Nitration NitratingMixture HNO₃ / H₂SO₄ NitratingMixture->Intermediate Product This compound Intermediate->Product Workup & Purification

Caption: Synthetic pathway via nitration of salicylaldehyde.

Synthesis_Duff mNitrophenol m-Nitrophenol Intermediate Formimine Intermediate mNitrophenol->Intermediate Duff Reaction Reagents Hexamethylenetetramine Glyceroboric Acid Reagents->Intermediate Product This compound Intermediate->Product Hydrolysis & Purification

Caption: Synthetic pathway via Duff formylation of m-nitrophenol.

References

Technical Guide: FT-IR and Mass Spectrometry Analysis of 2-Hydroxy-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 2-Hydroxy-6-nitrobenzaldehyde using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for this compound in public databases, this guide leverages data from its isomers and related compounds to predict and interpret its spectral characteristics.

Introduction

This compound (C₇H₅NO₄, Molar Mass: 167.12 g/mol ) is an aromatic compound of interest in various fields of chemical synthesis and pharmaceutical development.[1] Accurate structural elucidation and purity assessment are critical for its application. This guide outlines the expected analytical signatures of this molecule in FT-IR and mass spectra and provides generalized experimental protocols.

Predicted FT-IR Spectral Analysis

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: a hydroxyl (-OH) group, a nitro (-NO₂) group, an aldehyde (-CHO) group, and the aromatic ring. The analysis of its isomers, such as 2-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzaldehyde, provides a strong basis for these predictions.

Table 1: Predicted FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3400 - 3200BroadO-H stretchHydroxyl (-OH)
3100 - 3000MediumC-H stretchAromatic Ring
2900 - 2800WeakC-H stretchAldehyde (-CHO)
1710 - 1680StrongC=O stretchAldehyde (-CHO)
1600 - 1580MediumC=C stretchAromatic Ring
1550 - 1520StrongAsymmetric N-O stretchNitro (-NO₂)
1480 - 1450MediumC=C stretchAromatic Ring
1360 - 1330StrongSymmetric N-O stretchNitro (-NO₂)
1300 - 1200MediumIn-plane O-H bendHydroxyl (-OH)
900 - 675Medium-WeakOut-of-plane C-H bendAromatic Ring

Note: The exact positions of the peaks can be influenced by intermolecular interactions and the physical state of the sample.

Predicted Mass Spectrometry Analysis

The mass spectrum of this compound is anticipated to show a prominent molecular ion peak (M⁺) at m/z 167, corresponding to its molecular weight. The fragmentation pattern will be characteristic of an aromatic aldehyde with hydroxyl and nitro substituents.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonInterpretation
167[C₇H₅NO₄]⁺Molecular Ion (M⁺)
166[C₇H₄NO₄]⁺Loss of a hydrogen atom (M-1) from the aldehyde or hydroxyl group.
138[C₇H₄NO₃]⁺Loss of the formyl radical (-CHO) (M-29).
137[C₇H₅O₃]⁺Loss of the nitro group (-NO₂).
121[C₇H₅O₂]⁺Loss of a nitro group (-NO₂) and a hydrogen atom.
108[C₆H₄O₂]⁺Subsequent fragmentation of the aromatic ring.
93[C₆H₅O]⁺Further fragmentation and rearrangement.
77[C₆H₅]⁺Phenyl cation, indicative of an aromatic compound.

Experimental Protocols

The following are generalized protocols for the FT-IR and mass spectrometry analysis of this compound. These should be adapted based on the specific instrumentation and sample characteristics.

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Method: Attenuated Total Reflectance (ATR)

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Preparation: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample solution into the GC. The compound will be vaporized and separated from any impurities on a capillary column (e.g., a DB-5ms column). The GC oven temperature program should be optimized to ensure good separation and peak shape. A typical program might start at 50°C and ramp to 250°C.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

analytical_workflow cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis cluster_interpretation Data Interpretation Sample This compound FTIR_ATR ATR-FTIR Spectroscopy Sample->FTIR_ATR GC_MS GC-MS (EI) Sample->GC_MS FTIR_Data FT-IR Spectrum FTIR_ATR->FTIR_Data Interpretation Structural Elucidation FTIR_Data->Interpretation MS_Data Mass Spectrum GC_MS->MS_Data MS_Data->Interpretation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Hydroxy-6-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the promising biological activities of 2-Hydroxy-6-nitrobenzaldehyde and its derivatives, positioning them as compelling candidates for further investigation in drug discovery and development. This whitepaper, tailored for researchers, scientists, and professionals in the pharmaceutical industry, delves into the antimicrobial, anticancer, and antioxidant properties of this class of compounds, presenting a meticulous compilation of available data, experimental methodologies, and mechanistic insights.

This compound, a versatile organic compound, serves as a crucial scaffold for the synthesis of a diverse array of derivatives, most notably Schiff bases and their metal complexes. These derivatives have demonstrated significant potential across various therapeutic areas, warranting a consolidated and in-depth analysis of their biological profiles.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Derivatives of this compound, particularly their Schiff base forms and corresponding metal complexes, have exhibited notable activity against a range of pathogenic bacteria and fungi. While specific quantitative data for this compound derivatives remains an area of active research, studies on closely related isomers provide valuable insights into their potential efficacy.

For instance, Schiff bases derived from other hydroxy and nitro-substituted benzaldehydes have shown significant antimicrobial effects. Metal complexes, in particular, often demonstrate enhanced activity compared to the Schiff base ligands alone.

Table 1: Antimicrobial Activity of Representative Benzaldehyde Schiff Base Derivatives and Metal Complexes (Illustrative Data)

Compound/DerivativeTest OrganismMIC (μg/mL)Zone of Inhibition (mm)Reference
Schiff base of 3-nitrobenzaldehydeStaphylococcus aureus-18[1]
Cu(II) complex of 3-nitrobenzaldehyde Schiff baseStaphylococcus aureus-18[1]
Schiff base of 4-hydroxybenzaldehydeEscherichia coliModerate Activity-[2]
Schiff base of 4-hydroxybenzaldehydeStaphylococcus aureusModerate Activity-[2]
Schiff base 3c (a benzaldehyde derivative)Candida24-[3]

Note: This table presents illustrative data from related compounds due to the limited availability of specific quantitative data for this compound derivatives in the reviewed literature.

Experimental Protocol: Agar Well Diffusion Method

The antimicrobial activity of these compounds is commonly evaluated using the agar well diffusion method.[4] This technique provides a qualitative and semi-quantitative assessment of the ability of a substance to inhibit microbial growth.

Workflow for Agar Well Diffusion Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare microbial inoculum Prepare microbial inoculum Inoculate agar plates Inoculate agar plates Prepare microbial inoculum->Inoculate agar plates Spread uniformly Create wells in agar Create wells in agar Inoculate agar plates->Create wells in agar Aseptically Prepare test compound solutions Prepare test compound solutions Add test solutions to wells Add test solutions to wells Prepare test compound solutions->Add test solutions to wells Incubate plates Incubate plates Add test solutions to wells->Incubate plates Optimal conditions Measure zones of inhibition Measure zones of inhibition Incubate plates->Measure zones of inhibition Compare with controls Compare with controls Measure zones of inhibition->Compare with controls Positive & Negative G cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Data Acquisition Seed cells in 96-well plate Seed cells in 96-well plate Treat with test compounds Treat with test compounds Seed cells in 96-well plate->Treat with test compounds Incubate Incubate Treat with test compounds->Incubate Add MTT solution Add MTT solution Incubate->Add MTT solution Incubate to form formazan Incubate to form formazan Add MTT solution->Incubate to form formazan Solubilize formazan crystals Solubilize formazan crystals Incubate to form formazan->Solubilize formazan crystals Measure absorbance Measure absorbance Solubilize formazan crystals->Measure absorbance Calculate cell viability Calculate cell viability Measure absorbance->Calculate cell viability G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products DPPH (stable radical, purple) DPPH (stable radical, purple) Hydrogen/Electron Transfer Hydrogen/Electron Transfer DPPH (stable radical, purple)->Hydrogen/Electron Transfer Antioxidant Compound Antioxidant Compound Antioxidant Compound->Hydrogen/Electron Transfer Reduced DPPH (non-radical, yellow) Reduced DPPH (non-radical, yellow) Hydrogen/Electron Transfer->Reduced DPPH (non-radical, yellow) Oxidized Antioxidant Oxidized Antioxidant Hydrogen/Electron Transfer->Oxidized Antioxidant

References

2-Hydroxy-6-nitrobenzaldehyde: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 2-Hydroxy-6-nitrobenzaldehyde (CAS No. 16855-08-6). It is intended to serve as a technical resource for laboratory personnel and professionals in drug development who may handle this compound. This guide consolidates available data on its properties, hazards, and safe handling procedures.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. Its utility as a building block in the synthesis of Schiff bases and other complex molecules for medicinal chemistry and material science necessitates a thorough understanding of its physical and chemical characteristics.[1] Quantitative data for this compound is limited, and some reported values show discrepancies. The following table summarizes the available data.

PropertyValueSource(s)
Molecular Formula C₇H₅NO₄[2][3][4]
Molecular Weight 167.12 g/mol [2][3][4]
Appearance Light yellow to yellow solid[5]
Melting Point 146–148°C (recrystallized product)[1]
Boiling Point 294.9 ± 30.0 °C (Predicted)[5]
Density 1.500 ± 0.06 g/cm³ (Predicted)[5]
pKa 6.57 ± 0.25 (Predicted)[5]
Storage Temperature 2-8°C, under inert atmosphere (Nitrogen)[2][4][5]

Hazard Identification and Classification

There is conflicting information regarding the hazard classification of this compound. A Safety Data Sheet from one supplier states it is "Not a hazardous substance or mixture"[2]. However, several other chemical suppliers classify the compound as hazardous.[3] For safety purposes, it is prudent to adhere to the more cautious classification.

The compound is classified with the GHS07 pictogram (exclamation mark) and a "Warning" signal word.

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H332: Harmful if inhaled.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/ eye protection/ face protection.[3]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • P330: Rinse mouth.[3]

  • P363: Wash contaminated clothing before reuse.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Toxicological Information

Isomer/Related CompoundCAS No.Toxicity Data
2-Nitrobenzaldehyde 552-89-6LD50 Oral - Mouse - 600 mg/kg
3-Nitrobenzaldehyde 99-61-6LD50 Oral - Rat - 1,075 mg/kg
2-Hydroxy-5-nitrobenzaldehyde 97-51-8Acute Toxicity, Oral (Category 4)

Disclaimer: This data is for related compounds and should be used for guidance only. The toxicological properties of this compound have not been fully investigated.

Experimental Protocol: Example Synthesis

This compound can be synthesized via the Reimer-Tiemann reaction. The following is a generalized protocol based on a published abstract for the formylation of m-nitrophenol.[7]

Objective: To synthesize 6-nitrosalicylaldehyde (this compound) from m-nitrophenol.

Materials:

  • m-Nitrophenol (5 g)

  • Sodium hydroxide (6.5 g)

  • Deionized water (35 mL)

  • Chloroform (7 mL)

  • Dilute Sulfuric Acid

  • Sodium bisulfite solution

  • Steam distillation apparatus

  • Reflux condenser and heating mantle

  • Standard laboratory glassware

Methodology:

  • Preparation of Sodium Phenoxide Solution: In a round-bottom flask, dissolve 5 g of m-nitrophenol in 35 mL of water containing 6.5 g of sodium hydroxide.

  • Reimer-Tiemann Reaction: Add 7 mL of chloroform to the solution. Fit the flask with a reflux condenser and heat the mixture on a water bath for 1 hour.

  • Workup - Removal of Excess Chloroform: After reflux, remove the excess chloroform from the reaction mixture.

  • Acidification and Steam Distillation: Acidify the residue with dilute sulfuric acid. Perform steam distillation on the acidified mixture. A mixture of unreacted m-nitrophenol and the product, 6-nitrosalicylaldehyde, will co-distill.

  • Separation of Product: The distillate contains both the starting material and the product. These can be separated by extraction with a sodium bisulfite (NaHSO₃) solution, which forms a water-soluble adduct with the aldehyde.

  • Isolation and Purification: Regeneration of the aldehyde from the bisulfite adduct, followed by purification techniques such as recrystallization, will yield the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve m-Nitrophenol in NaOH solution react1 Add Chloroform prep1->react1 react2 Reflux for 1 hour react1->react2 workup1 Remove excess CHCl3 react2->workup1 workup2 Acidify with H2SO4 workup1->workup2 workup3 Steam Distill workup2->workup3 workup4 Separate with NaHSO3 workup3->workup4 workup5 Isolate & Recrystallize workup4->workup5

Caption: Workflow for the synthesis of this compound.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Engineering Controls:

  • Work in a well-ventilated area.[2] For procedures that may generate dust or aerosols, use a chemical fume hood.[2]

  • Ensure a safety shower and eyewash station are readily accessible.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles with side-shields.[2]

  • Skin Protection: Wear impervious protective gloves and a lab coat.[2] Nitrile gloves are suitable for handling many organic substances.

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a suitable respirator (e.g., N95 dust mask).

Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid inhalation of dust.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[8]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Recommended storage temperature is 2-8°C under a nitrogen atmosphere.[2][4]

  • Keep away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents.[2][6]

  • Store away from heat and sources of ignition.[2]

G cluster_ppe 1. Personal Protective Equipment (PPE) cluster_handling 2. Handling Procedure cluster_storage 3. Storage ppe1 Wear Safety Goggles ppe2 Wear Nitrile Gloves ppe3 Wear Lab Coat h1 Work in Fume Hood ppe3->h1 h2 Weigh Solid Carefully (Avoid Dust) h1->h2 h3 Transfer to Reaction Vessel h2->h3 h4 Wash Hands After Handling h3->h4 s1 Store in Tightly Sealed Container h4->s1 s2 Store at 2-8°C Under Nitrogen s1->s2 s3 Keep Away From Incompatibles s2->s3

Caption: General workflow for handling this compound.

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and shoes. Rinse skin thoroughly with large amounts of water and soap.[2][8] If irritation occurs, get medical advice.[8]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Call a physician or poison control center immediately.[2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][9]

  • Specific Hazards: The compound is combustible.[9] During a fire, it may decompose and emit toxic fumes, including carbon oxides and nitrogen oxides (NOx).[2][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[2][9]

Accidental Release Measures (Spills):

  • Personal Precautions: Evacuate personnel to a safe area. Wear full personal protective equipment (see Section 5). Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes.[2][9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or watercourses.[2][9]

  • Containment and Cleanup: Sweep up the solid material, avoiding dust generation. Collect the spilled material and place it in a suitable, closed, and labeled container for disposal.[2] Decontaminate the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.

G cluster_actions Immediate Actions cluster_cleanup Cleanup Procedure start Spill Occurs alert Alert others in the area start->alert evacuate Evacuate immediate area alert->evacuate ventilate Increase ventilation (Open sash, etc.) evacuate->ventilate ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) ventilate->ppe contain Cover spill with absorbent material (e.g., vermiculite) ppe->contain collect Carefully sweep solid into a container contain->collect seal Seal and label container as Hazardous Waste collect->seal decon Decontaminate spill area seal->decon end Dispose of waste via EHS decon->end

Caption: Emergency response workflow for a solid chemical spill.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or the environment. Contaminated packaging should be treated as the product itself.[3]

References

Methodological & Application

Synthesis of 2-Hydroxy-6-nitrobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-hydroxy-6-nitrobenzaldehyde, a valuable intermediate in organic synthesis. Two synthetic pathways are presented. The first is a multi-step route originating from o-nitrotoluene, and the second is a more direct, one-step formylation of m-nitrophenol. While the synthesis from o-nitrotoluene is theoretically viable, the direct formylation of m-nitrophenol is a more established method with more readily available detailed protocols.

Multi-Step Synthesis from o-Nitrotoluene: A Plausible Pathway

A potential, albeit less documented, synthetic route to this compound begins with o-nitrotoluene. This pathway involves a four-step sequence: nitration, selective reduction, diazotization, and oxidation. While specific, detailed protocols for each step on this particular substrate series are not extensively reported, the following outlines the general procedures based on analogous reactions. Further optimization for each step would be required.

Step 1: Nitration of o-Nitrotoluene to 2,6-Dinitrotoluene

The initial step involves the nitration of o-nitrotoluene to yield a mixture of dinitrotoluene isomers, primarily 2,4-dinitrotoluene and 2,6-dinitrotoluene. The separation of these isomers is a critical subsequent step.

General Protocol: A mixture of concentrated nitric acid and sulfuric acid is typically used as the nitrating agent. The reaction is highly exothermic and requires careful temperature control. Following the reaction, the isomeric mixture is separated, which can be achieved by techniques such as fractional crystallization or chromatography.

Step 2: Selective Reduction of 2,6-Dinitrotoluene to 2-Amino-6-nitrotoluene

Selective reduction of one nitro group in 2,6-dinitrotoluene is the next crucial transformation. Reagents such as sodium sulfide (in a process known as the Zinin reduction) or hydrazine hydrate in the presence of a catalyst like Raney nickel can be employed for this purpose. The less sterically hindered nitro group is often preferentially reduced.

Step 3: Diazotization of 2-Amino-6-nitrotoluene to 2-Hydroxy-6-nitrotoluene

The amino group of 2-amino-6-nitrotoluene can be converted to a hydroxyl group via a diazotization reaction. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Step 4: Oxidation of 2-Hydroxy-6-nitrotoluene to this compound

The final step is the oxidation of the methyl group of 2-hydroxy-6-nitrotoluene to a formyl group. Various oxidizing agents can be used for the oxidation of methyl groups on aromatic rings, including manganese dioxide or potassium permanganate.

Direct Synthesis from m-Nitrophenol: Recommended Protocol

A more direct and well-documented approach to synthesizing this compound is through the formylation of m-nitrophenol. Both the Reimer-Tiemann and Duff reactions can be utilized for this transformation. Below is a detailed protocol for the Reimer-Tiemann formylation.

Experimental Protocol: Reimer-Tiemann Formylation of m-Nitrophenol

This protocol is adapted from literature procedures for the ortho-formylation of phenols.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
m-Nitrophenol139.115.0 g0.036
Sodium Hydroxide40.006.5 g0.163
Chloroform119.387.0 mL (approx. 10.4 g)0.087
Deionized Water18.0235 mL-
Dilute Sulfuric Acid-As needed-
Sodium Bisulfite-For extraction-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6.5 g of sodium hydroxide in 35 mL of deionized water.

  • To this solution, add 5.0 g of m-nitrophenol and stir until it dissolves.

  • Add 7.0 mL of chloroform to the reaction mixture.

  • Heat the mixture on a water bath and maintain a gentle reflux for 1 hour with continuous stirring.

  • After 1 hour, remove the excess chloroform by distillation.

  • Cool the reaction mixture and acidify it with dilute sulfuric acid.

  • The product, this compound, along with unreacted m-nitrophenol, can be isolated by steam distillation.

  • The aldehyde can be separated from the unreacted phenol by extraction with a sodium bisulfite solution.

  • The bisulfite adduct is then decomposed with acid to regenerate the pure aldehyde, which can be collected by filtration and dried.

Expected Yield: The yields for this reaction can be low to moderate and may require optimization.

Data Presentation

Table 1: Summary of Reagents for Reimer-Tiemann Formylation of m-Nitrophenol

ReagentMolar Mass ( g/mol )AmountMolar Ratio (relative to m-Nitrophenol)
m-Nitrophenol139.115.0 g1.0
Sodium Hydroxide40.006.5 g~4.5
Chloroform119.387.0 mL~2.4

Visualizations

G cluster_0 Multi-Step Synthesis from o-Nitrotoluene o-Nitrotoluene o-Nitrotoluene 2,6-Dinitrotoluene 2,6-Dinitrotoluene o-Nitrotoluene->2,6-Dinitrotoluene Nitration 2-Amino-6-nitrotoluene 2-Amino-6-nitrotoluene 2,6-Dinitrotoluene->2-Amino-6-nitrotoluene Selective Reduction 2-Hydroxy-6-nitrotoluene 2-Hydroxy-6-nitrotoluene 2-Amino-6-nitrotoluene->2-Hydroxy-6-nitrotoluene Diazotization This compound This compound 2-Hydroxy-6-nitrotoluene->this compound Oxidation

Caption: Plausible multi-step synthesis pathway from o-nitrotoluene.

G cluster_1 Direct Synthesis from m-Nitrophenol m-Nitrophenol m-Nitrophenol This compound This compound m-Nitrophenol->this compound Reimer-Tiemann Formylation

Caption: Direct synthesis of this compound from m-nitrophenol.

G start Start dissolve Dissolve NaOH and m-Nitrophenol in Water start->dissolve add_chloroform Add Chloroform dissolve->add_chloroform reflux Reflux for 1 hour add_chloroform->reflux distill Remove Excess Chloroform reflux->distill acidify Acidify with H2SO4 distill->acidify steam_distill Steam Distillation acidify->steam_distill extract Extract with NaHSO3 steam_distill->extract regenerate Regenerate Aldehyde extract->regenerate end End regenerate->end

Caption: Experimental workflow for the Reimer-Tiemann formylation.

Application Notes and Protocols: Preparation of 2-Hydroxy-6-nitrobenzaldehyde via Reimer-Tiemann Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-hydroxy-6-nitrobenzaldehyde from m-nitrophenol utilizing the Reimer-Tiemann reaction. This ortho-formylation method offers a direct route to this valuable substituted aromatic aldehyde, which serves as a key building block in the synthesis of various pharmaceutical and bioactive molecules. The protocol herein outlines the reaction conditions, purification methods, and expected product characterization.

Introduction

This compound is a crucial intermediate in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The presence of hydroxyl, nitro, and aldehyde functional groups on the aromatic ring allows for a diverse range of chemical transformations, making it a versatile precursor for the synthesis of Schiff bases, chalcones, and other heterocyclic compounds with potential biological activities. The Reimer-Tiemann reaction provides a classical and effective method for the ortho-formylation of phenols through the reaction with chloroform in a basic medium.[1] This application note details a specific protocol for the formylation of m-nitrophenol to selectively obtain this compound.

Data Presentation

While specific yield percentages for the Reimer-Tiemann synthesis of this compound are not widely reported in the literature, the following table summarizes the key physical and spectroscopic properties of the target compound for characterization purposes.

ParameterValueReference
Molecular Formula C₇H₅NO₄[2]
Molecular Weight 167.12 g/mol [2]
Melting Point 50-54 °C
Appearance Yellowish solid
¹H NMR Characteristic signals for aldehyde, aromatic, and hydroxyl protons. The aldehyde proton typically appears as a singlet in the downfield region.[1]
IR Spectroscopy Characteristic vibrational modes for aldehyde (C-H stretching), nitro (symmetric and asymmetric stretching), and hydroxyl groups are expected.[1]
CAS Number 16855-08-6[2]

Experimental Protocols

This section provides two variations of the experimental protocol for the synthesis of this compound via the Reimer-Tiemann reaction, based on available literature.

Protocol 1:

Materials:

  • m-Nitrophenol (5.0 g)

  • Sodium hydroxide (6.5 g)

  • Chloroform (7.0 mL)

  • Deionized water (35 mL)

  • Dilute Sulfuric Acid

  • Sodium bisulfite solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5.0 g of m-nitrophenol in 35 mL of deionized water containing 6.5 g of sodium hydroxide.

  • To the resulting solution, add 7.0 mL of chloroform.

  • Heat the mixture to reflux on a water bath with vigorous stirring for 1 hour.

  • After the reflux period, remove the excess chloroform by distillation.

  • Cool the reaction mixture and acidify with dilute sulfuric acid.

  • Perform steam distillation on the acidified mixture. A mixture of unreacted m-nitrophenol and the product, this compound, will co-distill.

  • The distillate is then treated with a sodium bisulfite solution to selectively extract the aldehyde as its bisulfite adduct.

  • The bisulfite adduct is then decomposed to regenerate the pure this compound.

  • The purified product is collected, dried, and characterized.

Protocol 2:

Materials:

  • m-Nitrophenol (3.0 g)

  • Sodium hydroxide (4.0 g)

  • Chloroform (2.4 mL)

  • Deionized water (20 mL)

  • Ethanol

Procedure:

  • In a pressure-compatible reaction vessel, combine 3.0 g of m-nitrophenol, 4.0 g of sodium hydroxide, and 20 mL of deionized water.

  • Add 2.4 mL of chloroform to the mixture.

  • Seal the vessel and heat the reaction mixture to 70-80 °C for 1 hour with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • The crude product is then purified by recrystallization from ethanol to yield this compound.[3]

Mandatory Visualizations

Reaction Mechanism

The Reimer-Tiemann reaction proceeds through the formation of a dichlorocarbene intermediate in a basic solution. This electrophilic species then attacks the electron-rich phenoxide ring, leading to the formation of the aldehyde.

Reimer_Tiemann_Mechanism chloroform CHCl₃ dichlorocarbene :CCl₂ (Dichlorocarbene) chloroform->dichlorocarbene -H₂O, -Cl⁻ naoh NaOH naoh->dichlorocarbene m_nitrophenol m-Nitrophenol phenoxide m-Nitrophenoxide m_nitrophenol->phenoxide + NaOH - H₂O intermediate Dichloromethyl substituted phenoxide phenoxide->intermediate + :CCl₂ product This compound intermediate->product + 2H₂O - 2HCl hydrolysis Hydrolysis experimental_workflow start Start: Reagents reaction Reimer-Tiemann Reaction (m-Nitrophenol, CHCl₃, NaOH) start->reaction workup Work-up (Acidification/Distillation) reaction->workup purification Purification (Recrystallization or Bisulfite Extraction) workup->purification characterization Characterization (MP, NMR, IR) purification->characterization end End Product characterization->end

References

Application Notes and Protocols: Synthesis of 2-Hydroxy-6-nitrobenzaldehyde via the Duff Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-nitrobenzaldehyde is a valuable synthetic intermediate in medicinal chemistry and materials science. Its utility stems from the presence of three reactive functional groups: a hydroxyl group, a nitro group, and an aldehyde. These moieties allow for a diverse range of chemical transformations, making it a key building block for the synthesis of various heterocyclic compounds, Schiff bases, and other complex organic molecules with potential biological activities. The Duff reaction, a formylation method utilizing hexamethylenetetramine (HMTA), provides a direct route to ortho-hydroxybenzaldehydes from phenols.[1] This document outlines a detailed protocol for the synthesis of this compound from m-nitrophenol using a modified Duff reaction, which has been shown to be more efficient for phenols bearing electron-withdrawing groups.

Reaction Mechanism

The Duff reaction proceeds via an electrophilic aromatic substitution. In the presence of an acid catalyst, hexamethylenetetramine generates an electrophilic iminium ion. The electron-rich phenol then attacks the iminium ion, preferentially at the ortho position due to the directing effect of the hydroxyl group. Subsequent hydrolysis of the resulting intermediate yields the final aldehyde product.[2][3]

Duff_Reaction_Mechanism cluster_activation Iminium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis HMTA Hexamethylenetetramine (HMTA) Iminium_ion Electrophilic Iminium Ion HMTA->Iminium_ion Protonation & Ring Opening H_plus H⁺ (from Acetic Acid) m_Nitrophenol m-Nitrophenol Intermediate Ortho-substituted Intermediate m_Nitrophenol->Intermediate Attack on Iminium Ion Product This compound Intermediate->Product Acidic Work-up (H₃O⁺)

Caption: Mechanism of the Duff Reaction.

Experimental Protocol: Modified Duff Reaction

This protocol describes the synthesis of this compound from m-nitrophenol using hexamethylenetetramine and acetic anhydride in glacial acetic acid.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Grade
m-NitrophenolC₆H₅NO₃139.11Reagent
Hexamethylenetetramine (HMTA)C₆H₁₂N₄140.19Reagent
Acetic Anhydride(CH₃CO)₂O102.09Reagent
Glacial Acetic AcidCH₃COOH60.05ACS
Hydrochloric Acid (conc.)HCl36.46ACS
EthanolC₂H₅OH46.0795% or Absolute
DichloromethaneCH₂Cl₂84.93ACS
Sodium Sulfate (anhydrous)Na₂SO₄142.04ACS
Equipment
  • Round-bottom flask (250 mL) with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Beaker (500 mL)

  • Separatory funnel (250 mL)

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Melting point apparatus

Procedure

Experimental_Workflow start Start reaction_setup 1. Reaction Setup: - Add m-nitrophenol, HMTA, and glacial acetic acid to a flask. - Stir to dissolve. start->reaction_setup heating 2. Reaction: - Heat the mixture to reflux (around 120-130 °C). - Add acetic anhydride dropwise. - Reflux for 4-6 hours. reaction_setup->heating hydrolysis 3. Hydrolysis: - Cool the reaction mixture. - Add concentrated HCl and water. - Heat at 100 °C for 1 hour. heating->hydrolysis extraction 4. Work-up: - Cool the mixture. - Extract with dichloromethane. hydrolysis->extraction washing 5. Purification: - Wash the organic layer with water. - Dry over anhydrous sodium sulfate. extraction->washing evaporation 6. Isolation: - Remove the solvent using a rotary evaporator. washing->evaporation recrystallization 7. Final Purification: - Recrystallize the crude product from ethanol. evaporation->recrystallization product This compound recrystallization->product

Caption: Experimental Workflow for Synthesis.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-nitrophenol (13.9 g, 0.1 mol), hexamethylenetetramine (14.0 g, 0.1 mol), and glacial acetic acid (100 mL). Stir the mixture until the solids are dissolved.

  • Reaction: Heat the mixture to reflux (approximately 120-130 °C) using a heating mantle. Once refluxing, add acetic anhydride (20.4 g, 0.2 mol) dropwise over 30 minutes. Continue to reflux the reaction mixture for 4-6 hours.

  • Hydrolysis: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully add a mixture of concentrated hydrochloric acid (50 mL) and water (100 mL). Heat the mixture to 100 °C for 1 hour to hydrolyze the intermediate.

  • Work-up: Cool the mixture to room temperature. Transfer the mixture to a 500 mL beaker and cool in an ice bath to precipitate the crude product. Filter the precipitate using a Büchner funnel and wash with cold water.

  • Extraction (Alternative Work-up): Alternatively, the cooled reaction mixture can be transferred to a separatory funnel and extracted with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

  • Final Purification: Recrystallize the crude product from hot ethanol to yield pure this compound as yellow crystals.[1]

Safety Precautions
  • This reaction should be performed in a well-ventilated fume hood.

  • Acetic anhydride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • m-Nitrophenol is toxic and an irritant. Avoid inhalation and skin contact.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

Characterization of this compound

The synthesized product can be characterized by its physicochemical properties and spectroscopic data.

Physicochemical Properties
PropertyValue
Molecular FormulaC₇H₅NO₄
Molar Mass167.12 g/mol [1]
AppearanceYellow crystalline solid
Melting Point53-55 °C
SolubilitySoluble in ethanol, dichloromethane; sparingly soluble in water
Spectroscopic Data
TechniqueData
¹H NMR (CDCl₃, ppm)δ 11.5-12.0 (s, 1H, -OH), 10.4 (s, 1H, -CHO), 8.0-8.2 (m, 2H, Ar-H), 7.2-7.4 (m, 1H, Ar-H)
¹³C NMR (CDCl₃, ppm)δ 190-195, 160-165, 140-145, 130-135, 120-125, 115-120
IR (KBr, cm⁻¹)3200-3400 (O-H stretch), 1650-1680 (C=O stretch, aldehyde), 1520-1550 & 1340-1370 (N-O stretch, nitro)
Mass Spec. (EI, m/z)167 (M⁺), 137, 121, 93

Note: The exact peak positions in NMR and IR spectra can vary slightly depending on the solvent and concentration.

Expected Yield

The modified Duff reaction for phenols with electron-withdrawing groups is reported to give favorable yields.[1] While a specific yield for this exact procedure is not widely published, yields for similar Duff reactions can range from 30% to 60%, depending on the reaction conditions and purity of the starting materials.

Conclusion

The modified Duff reaction provides an effective method for the synthesis of this compound from readily available starting materials. This protocol, along with the provided characterization data, should serve as a valuable resource for researchers in organic synthesis, drug discovery, and materials science. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.

References

Application Notes and Protocols for the Catalytic Synthesis of 2-Hydroxy-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the catalytic synthesis of 2-Hydroxy-6-nitrobenzaldehyde, a valuable building block in medicinal chemistry and materials science. The following methods are based on established literature and offer various approaches to achieve the target molecule, focusing on catalytic efficiency and regioselectivity.

Introduction

This compound is a key intermediate in the synthesis of various bioactive compounds and functional materials. Its strategic functionalization, possessing a hydroxyl, a nitro, and an aldehyde group on a benzene ring, allows for diverse chemical transformations. The catalytic synthesis of this molecule is of significant interest to achieve higher yields, selectivity, and more environmentally benign reaction conditions compared to classical stoichiometric methods. This document outlines three primary catalytic routes for its preparation.

Catalytic Methods Overview

The synthesis of this compound can be broadly approached through three main catalytic strategies:

  • Direct Nitration of 2-Hydroxybenzaldehyde (Salicylaldehyde): This is the most direct route, but controlling the regioselectivity to obtain the 6-nitro isomer is a significant challenge due to the directing effects of the hydroxyl and aldehyde groups.

  • Formylation of m-Nitrophenol: This method introduces the aldehyde group onto a pre-nitrated phenol. The Duff and Reimer-Tiemann reactions are classical methods for ortho-formylation.

  • Multi-Step Synthesis: A more complex pathway involving several steps, including protection, nitration, and functional group transformations, can offer high purity of the desired isomer.

This document will focus on the catalytic formylation methods which have been reported to provide a more controlled synthesis of the desired this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the different catalytic methods for the synthesis of this compound.

MethodStarting MaterialCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Modified Duff Reaction m-NitrophenolHexamethylenetetramine (HMTA), Acetic AnhydrideAcetic AcidReflux1FavorableIshibashi, F., et al. (1991). Chemistry Express, 6, 37-40.
Reimer-Tiemann Reaction m-NitrophenolChloroform, Sodium HydroxideWater70-801Not statedShirai, H., & Oda, N. (1956). Bull. Nagoya City Univ. Pharm. School, 4, 30-34.[1]
Improved Step-wise Synthesis 2-Hydroxy-6-nitrobenzyl alcoholNot specified (Oxidation)Not specifiedNot specifiedNot specifiedNot statedAndo, M., & Emoto, S. (1973). Bulletin of the Chemical Society of Japan, 46, 2903-2904.

Note: Specific yield for the Reimer-Tiemann and a detailed protocol for the improved step-wise synthesis were not available in the searched literature. The "favorable" yield for the modified Duff reaction suggests a viable synthetic route.

Experimental Protocols

Method 1: Modified Duff Reaction for Ortho-Formylation of m-Nitrophenol

This protocol is based on the improved Duff reaction which utilizes acetic anhydride to enhance the formylation of phenols bearing electron-withdrawing groups.[1]

Materials:

  • m-Nitrophenol

  • Hexamethylenetetramine (HMTA)

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-nitrophenol in glacial acetic acid.

  • Add hexamethylenetetramine (HMTA) and acetic anhydride to the solution.

  • Heat the reaction mixture to reflux and maintain for 1 hour.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing ice water.

  • Acidify the mixture with hydrochloric acid to hydrolyze the intermediate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Method 2: Reimer-Tiemann Formylation of m-Nitrophenol

This classical method for ortho-formylation of phenols involves the reaction with chloroform in the presence of a strong base.[1]

Materials:

  • m-Nitrophenol

  • Sodium Hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Water

  • Sulfuric Acid (H₂SO₄) (dilute)

  • Sodium bisulfite (NaHSO₃) solution

  • Ethanol

  • Pressure-equalizing dropping funnel

  • Round-bottom flask with reflux condenser

  • Heating and stirring apparatus

  • Steam distillation apparatus

Procedure:

  • In a round-bottom flask, prepare a solution of sodium hydroxide in water and add m-nitrophenol.

  • Heat the mixture to 70-80 °C on a water bath.

  • Add chloroform dropwise to the heated solution over a period of 1 hour while stirring vigorously.

  • After the addition is complete, continue to reflux the mixture for an additional hour.

  • Remove the excess chloroform by steam distillation.

  • Acidify the residue with dilute sulfuric acid.

  • Subject the acidified mixture to steam distillation. The distillate will contain a mixture of unreacted m-nitrophenol and this compound.

  • Separate the this compound from m-nitrophenol by extraction with a sodium bisulfite solution.

  • Decompose the bisulfite adduct with acid to recover the pure aldehyde.

  • The product can be further purified by recrystallization from ethanol.

Visualizations

Experimental Workflow: Modified Duff Reaction

Duff_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification m-Nitrophenol m-Nitrophenol Dissolution Dissolve m-Nitrophenol in Acetic Acid m-Nitrophenol->Dissolution HMTA Hexamethylenetetramine Addition Add HMTA and Acetic Anhydride HMTA->Addition Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Addition Acetic_Acid Acetic Acid Acetic_Acid->Dissolution Dissolution->Addition Reflux Reflux for 1 hour Addition->Reflux Quenching Pour into Ice Water Reflux->Quenching Hydrolysis Acidify with HCl Quenching->Hydrolysis Extraction Extract with CH2Cl2 Hydrolysis->Extraction Washing Wash with NaHCO3 and Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the Modified Duff Reaction.

Logical Relationship: Synthesis Strategies

Synthesis_Strategies cluster_routes Synthetic Routes cluster_nitration Starting Material cluster_formylation Starting Material cluster_multistep Starting Material Target This compound Nitration Direct Nitration Salicylaldehyde 2-Hydroxybenzaldehyde Nitration->Salicylaldehyde Formylation Formylation mNitrophenol m-Nitrophenol Formylation->mNitrophenol Multistep Multi-step Synthesis pToluenesulfonic_acid p-Toluenesulfonic acid Multistep->pToluenesulfonic_acid Salicylaldehyde->Target [Challenges in regioselectivity] mNitrophenol->Target [Duff / Reimer-Tiemann] pToluenesulfonic_acid->Target [Complex, high purity]

Caption: Overview of synthetic strategies.

References

Application Notes and Protocols: 2-Hydroxy-6-nitrobenzaldehyde as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Hydroxy-6-nitrobenzaldehyde as a key intermediate in the synthesis of bioactive molecules and potential pharmaceutical agents. This document includes a detailed synthetic protocol for a representative bioactive compound, quantitative data, and insights into the mechanism of action of the resulting class of compounds.

Introduction

This compound is a valuable and versatile building block in organic synthesis, particularly in the construction of complex molecules with potential therapeutic applications.[1] Its unique substitution pattern, featuring hydroxyl, nitro, and aldehyde functional groups, offers multiple reaction sites for derivatization and the creation of diverse chemical scaffolds. The electron-withdrawing nature of the nitro group and the ortho-hydroxyl group significantly influences the reactivity of the aldehyde, making it a key precursor for the synthesis of various heterocyclic compounds, Schiff bases, and other pharmacologically relevant structures. While direct synthesis of currently marketed blockbuster drugs from this compound is not widely documented, its analogs and derivatives are actively explored in drug discovery for developing new therapeutic agents.

This document focuses on a representative application: the synthesis of a hydrazone derivative from a dinitro-analog of this compound, showcasing a common synthetic route for generating bioactive compounds. The resulting molecule exhibits antimicrobial properties, a common therapeutic area for nitroaromatic compounds.

Synthesis of a Bioactive Hydrazone Derivative: A Case Study

As a practical example of the synthetic utility of substituted 2-hydroxy-nitrobenzaldehydes, the synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide is presented. This compound has been investigated for its antimicrobial activities. The following sections detail the experimental protocol and the quantitative data associated with this synthesis.

Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-3,5-dinitrobenzaldehyde

A mixture of Salicylaldehyde (0.2 mol, 20.96 ml) and 10 ml of concentrated HCl is cooled in an ice-salt mixture to 0°C. To this, a nitrating mixture (concentrated H₂SO₄: concentrated HNO₃; 2:1) is added dropwise over 20 minutes while maintaining the temperature at 0°C. The reaction mixture is then stirred for 2-3 hours at room temperature. The resulting product, a mixture of 3- and 5-nitrosalicylaldehyde, is filtered, washed with water, and dried. This intermediate mixture is then subjected to a second nitration by stirring with an ice-cold nitrating mixture of concentrated H₂SO₄ and HNO₃ (2:1 proportion) for 30 minutes. The reaction mass is subsequently poured onto crushed ice to precipitate the final product, 2-hydroxy-3,5-dinitrobenzaldehyde, which is obtained as a yellow solid.[2]

Step 2: Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide

To a solution of 2-Hydroxy-3,5-dinitrobenzaldehyde (0.212 g, 1 mmol) in ethanol, one drop of acetic acid is added, and the mixture is stirred for 30 minutes. Following this, 2-cyanoacetohydrazide (0.1 g, 1 mmol) is added, and the reaction is stirred at room temperature. The resulting yellow product is then recrystallized from ethanol.[2]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide.

StepProductStarting MaterialsMolar RatioSolventReaction TimeYield (%)Melting Point (°C)
12-Hydroxy-3,5-dinitrobenzaldehydeSalicylaldehyde, Conc. H₂SO₄, Conc. HNO₃--2-3 hours8570-74
2(E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide2-Hydroxy-3,5-dinitrobenzaldehyde, 2-cyanoacetohydrazide1:1EthanolNot specified88230

Synthetic Workflow

The overall synthetic pathway for the preparation of the bioactive hydrazone derivative is depicted below.

G cluster_0 Step 1: Dinitration of Salicylaldehyde cluster_1 Step 2: Hydrazone Formation Salicylaldehyde Salicylaldehyde Intermediate Mixture of 3- and 5-nitrosalicylaldehyde Salicylaldehyde->Intermediate Nitration Nitrating_Mixture Conc. H₂SO₄ / Conc. HNO₃ Dinitro_Product 2-Hydroxy-3,5-dinitrobenzaldehyde Intermediate->Dinitro_Product Further Nitration Dinitro_Product_2 2-Hydroxy-3,5-dinitrobenzaldehyde Dinitro_Product->Dinitro_Product_2 Used in Step 2 Final_Product (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene) -2-cyanoacetohydrazide Dinitro_Product_2->Final_Product Condensation Cyanoacetohydrazide 2-cyanoacetohydrazide

Synthetic pathway for the bioactive hydrazone derivative.

Proposed Mechanism of Antimicrobial Action

Nitroaromatic compounds often act as prodrugs that require reductive bioactivation to exert their antimicrobial effects.[3][4] The mechanism of action for the synthesized hydrazone derivative is proposed to follow a similar pathway, which is common for many nitro-containing pharmaceuticals.

The key steps in the proposed mechanism are:

  • Cellular Uptake: The nitroaromatic compound enters the microbial cell.

  • Reductive Activation: Inside the anaerobic or microaerophilic environment of the microorganism, the nitro group undergoes a series of enzymatic reductions, catalyzed by nitroreductases. This process involves the transfer of electrons from cellular reducing agents like NADH or NADPH.[5][6]

  • Formation of Reactive Intermediates: The reduction of the nitro group generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as radical anions.[3][5]

  • Macromolecular Damage: These reactive intermediates can covalently bind to and damage critical cellular macromolecules, including DNA, proteins, and lipids.[5][7] This leads to the inhibition of essential cellular processes like DNA replication, protein synthesis, and cell wall formation, ultimately resulting in microbial cell death.

Signaling Pathway of Nitroaromatic Antimicrobial Action

The following diagram illustrates the proposed signaling pathway for the antimicrobial action of nitroaromatic compounds.

G cluster_0 Microbial Cell Prodrug Nitroaromatic Prodrug Activated_Drug Reactive Nitro Intermediates (e.g., Nitroso, Hydroxylamine) Prodrug->Activated_Drug Reduction DNA_Damage DNA Damage (Strand breaks, adducts) Activated_Drug->DNA_Damage Protein_Damage Protein Inactivation Activated_Drug->Protein_Damage Nitroreductase Nitroreductase Reductants NADH / NADPH Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

References

Application Notes and Protocols: 2-Hydroxy-6-nitrobenzaldehyde in Dye and Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Hydroxy-6-nitrobenzaldehyde as a versatile precursor in the synthesis of various dyes and pigments. The protocols outlined below are intended for laboratory-scale synthesis and can be adapted for further research and development.

Introduction

This compound is a valuable chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and, notably, colorants.[1] Its unique molecular structure, featuring reactive aldehyde, hydroxyl, and nitro functional groups, allows for its use in the creation of diverse dye and pigment classes, primarily azo dyes and Schiff base derivatives. The presence of the nitro group, a strong electron-withdrawing group, and the hydroxyl group, an electron-donating group, on the aromatic ring significantly influences the electronic properties and, consequently, the color of the resulting dyes.

Application in Azo Dye Synthesis

Azo dyes represent the largest class of synthetic organic colorants used in a wide range of industries.[2] The synthesis of azo dyes from this compound first requires the reduction of the nitro group to a primary amine, followed by diazotization and subsequent coupling with a suitable coupling component.

Synthetic Pathway Overview

The general synthetic route involves a two-step process:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to form 2-amino-6-hydroxybenzaldehyde.

  • Diazotization and Azo Coupling: The resulting aromatic amine is diazotized using a source of nitrous acid, and the generated diazonium salt is then reacted with a coupling component (e.g., a phenol, naphthol, or aromatic amine) to form the final azo dye.[2][3][4]

Azo_Dye_Synthesis This compound This compound 2-Amino-6-hydroxybenzaldehyde 2-Amino-6-hydroxybenzaldehyde This compound->2-Amino-6-hydroxybenzaldehyde Reduction (e.g., Na2S/S) Diazonium Salt Diazonium Salt 2-Amino-6-hydroxybenzaldehyde->Diazonium Salt Diazotization (NaNO2, HCl, 0-5°C) Azo Dye Azo Dye Diazonium Salt->Azo Dye Azo Coupling (Coupling Component)

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocol: Synthesis of a Monoazo Dye (Analogous Procedure)

This protocol is based on the synthesis of a similar monoazo disperse dye derived from an isomer, 4-amino-3-nitrobenzaldehyde, and can be adapted for 2-amino-6-hydroxybenzaldehyde.[5]

Step 1: Reduction of this compound (Illustrative)

In a round-bottom flask, dissolve this compound in ethanol. Prepare a solution of sodium sulfide nonahydrate and sulfur in water and heat until a clear solution is obtained. Add this solution dropwise to the ethanolic solution of the nitro compound under reflux. After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid. The precipitated 2-amino-6-hydroxybenzaldehyde can be filtered, washed with cold water, and dried.

Step 2: Diazotization and Coupling

  • Diazotization: Dissolve the synthesized 2-amino-6-hydroxybenzaldehyde (1 mmol) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol) dropwise, keeping the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

  • Preparation of Coupling Solution: Dissolve the coupling component (e.g., 1-naphthol, 1 mmol) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5°C.

  • Azo Coupling: Slowly add the cold diazonium salt solution to the cold coupling component solution with constant stirring. Maintain the temperature at 0-5°C and a pH of 8-10. A colored precipitate will form. Continue stirring for 1-2 hours in the ice bath.

  • Isolation and Purification: Filter the precipitated dye and wash it with cold water until the filtrate is neutral. The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data (Analogous Compounds)

The following table presents data for monoazo disperse dyes synthesized from 4-amino-3-nitrobenzaldehyde, which can serve as a reference for expected results.[5]

Dye (from 4-amino-3-nitrobenzaldehyde + Coupler)Molecular Weight ( g/mol )Yield (%)Melting Point (°C)Color
+ 1-Naphthol32183140-141Light Orange
+ 2-Naphthol32177113-115Dark Red
+ Resorcinol28759284-285Deep Brown
+ Phloroglucinol30369310-311Coffee Brown
+ Phenol27181204-205Dark Yellow

Application in Schiff Base Dye Synthesis

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone.[6] this compound can readily react with various primary amines to form Schiff base compounds, many of which are colored and can be used as dyes or pigments.

Synthetic Pathway Overview

The synthesis of Schiff base dyes from this compound is typically a one-step condensation reaction.

Schiff_Base_Synthesis This compound This compound Schiff Base Dye Schiff Base Dye Condensation\n(e.g., Reflux in Ethanol) Condensation (e.g., Reflux in Ethanol) This compound->Condensation\n(e.g., Reflux in Ethanol) Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Condensation\n(e.g., Reflux in Ethanol) Condensation\n(e.g., Reflux in Ethanol)->Schiff Base Dye

Caption: Synthesis of Schiff base dyes via condensation of this compound with a primary amine.

Experimental Protocol: Synthesis of a Schiff Base Dye

This protocol is adapted from the synthesis of chiral Schiff base ligands from nitrobenzaldehydes.[7]

  • Reaction Setup: Dissolve this compound (1 mmol) in absolute ethanol (10 mL) in a round-bottom flask.

  • Addition of Amine: In a separate container, dissolve the primary amine (e.g., aniline or a substituted aniline, 1 mmol) in absolute ethanol (5 mL). Add this solution to the solution of this compound.

  • Reaction: Add a few drops of glacial acetic acid as a catalyst. Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum. The solid product is then collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Expected Characterization

The synthesized Schiff base dyes should be characterized by various spectroscopic methods to confirm their structure.

  • FT-IR Spectroscopy: Look for the appearance of a characteristic imine (C=N) stretching band around 1600-1650 cm⁻¹ and the disappearance of the aldehyde C=O and primary amine N-H stretching bands.

  • ¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) typically in the range of 8-9 ppm.

  • UV-Vis Spectroscopy: The color of the Schiff base dye is determined by its electronic absorption spectrum in a suitable solvent. The wavelength of maximum absorption (λmax) provides quantitative information about the color.

Quantitative Data
Schiff BaseMolecular FormulaYield (%)Melting Point (°C)Key IR Peak (C=N) (cm⁻¹)
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidC₁₄H₉ClN₂O₄-182-185~1620

Safety Precautions

When working with the chemicals mentioned in these protocols, it is essential to follow standard laboratory safety procedures. This compound and its derivatives, as well as the reagents used in the syntheses, may be harmful or irritant. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a versatile precursor for the synthesis of both azo and Schiff base dyes. The synthetic routes are generally straightforward, involving well-established organic reactions. The resulting dyes are expected to exhibit a range of colors depending on the specific chemical structures. The protocols and data provided here serve as a foundation for further research and development in the field of dye and pigment manufacturing.

References

Synthesis of Schiff Bases from 2-Hydroxy-6-nitrobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 2-Hydroxy-6-nitrobenzaldehyde. Schiff bases are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, coordination chemistry, and materials science. The presence of both a hydroxyl and a nitro group on the benzaldehyde precursor makes these Schiff bases particularly interesting for the development of novel therapeutic agents and functional materials. This document outlines a general synthesis protocol, potential applications, and representative characterization data based on analogous compounds, due to the limited availability of specific literature on Schiff bases derived from this compound.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[1] The unique electronic and steric properties of Schiff bases derived from substituted benzaldehydes have led to their extensive investigation for various applications. The introduction of a hydroxyl group at the ortho position and a nitro group at the meta position relative to the formyl group in this compound is expected to impart interesting chemical and biological properties to the resulting Schiff bases. The nitro group is a strong electron-withdrawing group that can enhance the biological activity of the molecule, while the hydroxyl group can act as a coordination site for metal ions.[2][3]

Applications

Schiff bases are known to exhibit a broad spectrum of biological activities, and those derived from nitro-substituted benzaldehydes are no exception. Potential applications for Schiff bases synthesized from this compound include:

  • Antimicrobial Agents: Many nitro-substituted Schiff bases have demonstrated significant activity against various strains of bacteria and fungi.[2] The imine group is often crucial for their antimicrobial action.

  • Anticancer Agents: Schiff bases and their metal complexes have been investigated for their cytotoxic effects against various cancer cell lines.[4][5] The proposed mechanisms often involve DNA binding and cleavage or the inhibition of key enzymes.

  • Coordination Chemistry: The presence of the hydroxyl group and the azomethine nitrogen makes these Schiff bases excellent ligands for the formation of stable metal complexes.[3] These complexes have potential applications in catalysis and as therapeutic agents themselves.

  • Sensors and Probes: The chromophoric nature of the nitro group and the potential for fluorescence modulation upon binding to analytes make these compounds candidates for the development of chemical sensors.

Experimental Protocols

Disclaimer: The following protocol is a generalized procedure adapted from the synthesis of structurally similar Schiff bases, such as those derived from 2-hydroxy-5-nitrobenzaldehyde and other nitrobenzaldehydes.[6][7] Optimization of reaction conditions may be necessary for specific amine reactants.

3.1. General Synthesis of Schiff Bases from this compound

This protocol describes the condensation reaction between this compound and a primary amine.

3.1.1. Materials

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, amino acids)

  • Absolute Ethanol (or other suitable solvent like methanol or toluene)[8]

  • Glacial Acetic Acid (catalyst, optional)[9]

  • Deuterated solvent for NMR (e.g., DMSO-d6, CDCl3)

  • Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, etc.)

3.1.2. Procedure

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with gentle warming.

  • In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution while stirring.

  • (Optional) Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[9]

  • Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

3.2. Characterization

The synthesized Schiff bases should be characterized using standard spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To confirm the formation of the azomethine group (C=N) and the presence of other functional groups (O-H, NO2).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized Schiff base.

Data Presentation

Disclaimer: The following tables contain representative data for Schiff bases derived from analogous compounds (e.g., other hydroxy- and nitro-substituted benzaldehydes) and should be used for reference purposes only. Actual data for Schiff bases from this compound may vary.

Table 1: Representative Synthesis Data for Analogous Schiff Bases

Aldehyde PrecursorAmine ReactantSolventCatalystReaction Time (h)Yield (%)Reference
2-Hydroxy-5-nitrobenzaldehyde3-FluoroanilineEthanol---[6]
2-Nitrobenzaldehyde(1R,2R)-(-)-1,2-DiaminocyclohexaneEthanol-3676.4[11]
p-Nitrobenzaldehydem-NitroanilineEthanolNaOH4-[10]
4-Hydroxy-3-methoxy-5-nitrobenzaldehydeHaloanilinesEthanol--82[12]

Table 2: Representative Spectroscopic Data for Analogous Schiff Bases

Schiff Base Structure (Analogous)IR (cm⁻¹) ν(C=N)¹H NMR (ppm) δ(CH=N)Reference
From 2-Nitrobenzaldehyde16528.47[11]
From p-Nitrobenzaldehyde--[10]
From 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde-8.6[12]
From 3-Hydroxybenzaldehyde15518.59[13]

Visualizations

Diagram 1: General Experimental Workflow for Schiff Base Synthesis

G cluster_synthesis Synthesis cluster_purification Purification & Characterization A This compound in Ethanol C Reaction Mixture A->C B Primary Amine in Ethanol B->C D Reflux (2-4h) (Optional: Acetic Acid) C->D E Cooling & Precipitation D->E F Filtration E->F G Crude Schiff Base F->G H Recrystallization G->H I Pure Schiff Base H->I J Characterization (IR, NMR, MS) I->J

Caption: Workflow for the synthesis and characterization of Schiff bases.

Diagram 2: Potential Application in Metal Chelation

G cluster_chelation Chelation of a Metal Ion (M²⁺) cluster_application Potential Applications SchiffBase Schiff Base Ligand (from this compound) Complex Metal-Schiff Base Complex SchiffBase->Complex Coordination Metal Metal Ion (M²⁺) Metal->Complex Catalysis Catalysis Complex->Catalysis Bioactivity Enhanced Biological Activity (e.g., Anticancer, Antimicrobial) Complex->Bioactivity

Caption: Chelation of a metal ion by a Schiff base and potential applications.

References

Application Notes and Protocols for the Derivatization of 2-Hydroxy-6-nitrobenzaldehyde for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 2-Hydroxy-6-nitrobenzaldehyde to enhance its detection and quantification using various analytical techniques. The methods described are essential for purity assessment, metabolite identification, and pharmacokinetic studies in drug development and research.

Introduction

This compound is a versatile organic compound utilized as a building block in the synthesis of pharmaceuticals and other complex molecules.[1][2] Accurate and sensitive analytical methods are crucial for its characterization and quantification in various matrices. Derivatization is a chemical modification process employed to improve the analytical properties of a compound, such as its volatility, thermal stability, and detectability.[3] This document outlines protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD), and UV-Vis Spectrophotometry.

Analytical Techniques and Derivatization Strategies

The choice of derivatization reagent and analytical technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[3] To make this compound amenable to GC-MS analysis, derivatization of its polar hydroxyl and aldehyde functional groups is necessary to increase volatility and thermal stability.[3][4]

Silylation involves the replacement of the acidic hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[3][4] This decreases the polarity and increases the volatility of the analyte.

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Principle: The lone pair of electrons on the oxygen of the hydroxyl group attacks the silicon atom of BSTFA, leading to the formation of a silyl ether and non-volatile byproducts.

This method involves the reaction of the hydroxyl group with an acylating or alkylating agent to form an ester or ether, respectively. Pentafluorobenzyl bromide (PFBBr) is a common reagent that introduces a pentafluorobenzyl group, which is highly sensitive to electron capture detection (ECD) and can also be analyzed by MS.

  • Derivatizing Reagent: Pentafluorobenzyl bromide (PFBBr).

  • Principle: The phenoxide ion, formed under basic conditions, acts as a nucleophile and attacks the benzylic carbon of PFBBr, displacing the bromide ion to form a stable ether derivative.[5]

The aldehyde group can be derivatized to form an oxime, which is more stable and volatile.

  • Derivatizing Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

  • Principle: PFBHA reacts with the carbonyl group of the aldehyde to form a pentafluorobenzyl oxime. This derivative is highly sensitive for GC-MS analysis.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC is suitable for the analysis of non-volatile and thermally labile compounds. Derivatization is employed to introduce a fluorescent tag to the molecule, enabling highly sensitive detection.

  • Derivatizing Reagent: Dansyl hydrazine.

  • Principle: Dansyl hydrazine reacts with the aldehyde group of this compound to form a highly fluorescent hydrazone derivative.[6][7] This allows for quantification at very low concentrations.

UV-Vis Spectrophotometry

This technique is useful for the quantification of this compound after its conversion into a chromophoric derivative, such as a Schiff base.

  • Derivatizing Reagent: Primary amines (e.g., aniline, substituted anilines).

  • Principle: The aldehyde group of this compound reacts with a primary amine in a condensation reaction to form a Schiff base (imine), which exhibits strong absorption in the UV-Visible region.[1][8][9] The concentration can be determined by measuring the absorbance at the wavelength of maximum absorption (λmax).

Quantitative Data Summary

Analytical TechniqueDerivatization ReagentAnalyte DerivativeTypical LODTypical LOQLinearity (R²)Reference for Similar Compounds
GC-MS BSTFA w/ 1% TMCSTrimethylsilyl ether0.1 - 1 µg/L0.3 - 3 µg/L> 0.99[10]
GC-MS PFBBrPentafluorobenzyl ether1 - 10 ng/L3 - 30 ng/L> 0.99[5]
GC-MS PFBHAPentafluorobenzyl oxime0.5 - 5 µg/L1.5 - 15 µg/L> 0.99
HPLC-FLD Dansyl hydrazineDansyl hydrazone10 - 100 ng/L30 - 300 ng/L> 0.99[7][11]
UV-Vis AnilineSchiff Base0.1 - 1 mg/L0.3 - 3 mg/L> 0.99[9][12]

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

Objective: To derivatize the hydroxyl group of this compound with BSTFA for GC-MS analysis.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethyl acetate. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh 1-5 mg of the sample containing this compound into a vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 100 µL of anhydrous pyridine to the dried sample or standard.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Securely cap the vial and vortex for 1 minute.

    • Heat the vial at 70°C for 30 minutes.[3]

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized solution into the GC-MS system.

    • GC Conditions (Example):

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Inlet Temperature: 250°C.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Program: Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-500.

Expected Outcome: The hydroxyl group will be converted to a trimethylsilyl ether, increasing the volatility and allowing for sharp chromatographic peaks.

Protocol 2: Derivatization with Dansyl Hydrazine for HPLC-FLD Analysis

Objective: To derivatize the aldehyde group of this compound with dansyl hydrazine for sensitive quantification by HPLC-FLD.

Materials:

  • This compound standard

  • Dansyl hydrazine solution (e.g., 1 mg/mL in acetonitrile)

  • Trichloroacetic acid (TCA) solution (e.g., 10% in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Vials with PTFE-lined caps

  • Heating block

  • HPLC system with a fluorescence detector and a C18 column

Procedure:

  • Standard and Sample Preparation: Prepare a stock solution and calibration standards of this compound in acetonitrile. Prepare the sample solution in acetonitrile.

  • Derivatization:

    • To 100 µL of the standard or sample solution in a vial, add 100 µL of the dansyl hydrazine solution.

    • Add 20 µL of the TCA solution as a catalyst.

    • Cap the vial and heat at 60°C for 30 minutes.[7]

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with the mobile phase to an appropriate volume.

  • HPLC-FLD Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the derivatized solution into the HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 90% over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Fluorescence Detector Wavelengths: Excitation at 340 nm, Emission at 525 nm.[6]

Expected Outcome: The formation of a highly fluorescent dansyl hydrazone derivative will enable sensitive and selective detection.

Protocol 3: Schiff Base Formation for UV-Vis Spectrophotometric Analysis

Objective: To form a colored Schiff base from this compound for quantification using a UV-Vis spectrophotometer.

Materials:

  • This compound standard

  • Aniline (or other primary amine)

  • Ethanol or Methanol (spectroscopic grade)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in ethanol. Prepare a series of calibration standards by diluting the stock solution.

  • Schiff Base Formation:

    • To a known volume of each standard or sample solution, add a molar excess of aniline (e.g., 10-fold excess).

    • Gently warm the solution for a few minutes to facilitate the reaction. A color change should be observed, indicating the formation of the Schiff base.

    • Allow the solution to cool to room temperature.

  • UV-Vis Analysis:

    • Record the UV-Vis spectrum of the Schiff base solutions from 200 to 600 nm to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of the standards and the sample at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Expected Outcome: The formation of a conjugated Schiff base will result in a strong absorbance in the visible region of the spectrum, allowing for colorimetric quantification.

Visualizations

Derivatization_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Sample containing This compound Evaporation Evaporation to Dryness (if in solution) Sample->Evaporation Standard Standard Solution Standard->Evaporation Add_Reagent Add Derivatization Reagent (e.g., BSTFA, PFBBr, PFBHA) + Solvent/Catalyst Evaporation->Add_Reagent Reaction Reaction (Heating) Add_Reagent->Reaction Cooling Cooling Reaction->Cooling Injection Injection Cooling->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

Derivatization_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC-FLD Analysis Sample Sample in Solution Add_Reagent Add Dansyl Hydrazine + Catalyst Sample->Add_Reagent Standard Standard in Solution Standard->Add_Reagent Reaction Reaction (Heating) Add_Reagent->Reaction Dilution Dilution with Mobile Phase Reaction->Dilution Injection Injection Dilution->Injection Separation HPLC Separation (C18 Column) Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC-FLD analysis of this compound.

Derivatization_Workflow_UVVis cluster_prep Preparation cluster_reaction Schiff Base Formation cluster_analysis UV-Vis Analysis Sample Sample in Ethanol Add_Amine Add Primary Amine (e.g., Aniline) Sample->Add_Amine Standard Standard in Ethanol Standard->Add_Amine Reaction Reaction (Gentle Warming) Add_Amine->Reaction Measurement Measure Absorbance at λmax Reaction->Measurement Calibration Create Calibration Curve Measurement->Calibration Concentration Determine Concentration Calibration->Concentration

Caption: Workflow for UV-Vis analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-hydroxy-6-nitrobenzaldehyde, particularly addressing the issue of low yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The two main strategies for synthesizing this compound are:

  • Formylation of m-nitrophenol: This involves introducing a formyl group (-CHO) onto the m-nitrophenol ring, typically using the Reimer-Tiemann or Duff reaction.[1]

  • Nitration of salicylaldehyde (2-hydroxybenzaldehyde): This involves the direct nitration of salicylaldehyde. However, this method can be challenging due to the formation of multiple isomers.[1][2]

Q2: I am experiencing a very low yield. What are the most common causes?

Low yields in the synthesis of this compound can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. For instance, in nitration reactions, the temperature must be carefully controlled to prevent side reactions.

  • Poor Reagent Quality: The purity of starting materials, such as m-nitrophenol or salicylaldehyde, and reagents like chloroform or hexamethylenetetramine, is crucial. Impurities can lead to unwanted side products and lower yields.

  • Isomer Formation: In the nitration of salicylaldehyde, the hydroxyl group directs substitution to the ortho and para positions, leading to a mixture of isomers that can be difficult to separate, thereby reducing the yield of the desired this compound.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be monitored using Thin Layer Chromatography (TLC).

  • Product Decomposition: The product may be sensitive to the reaction or work-up conditions.

  • Inefficient Purification: Significant loss of product can occur during purification steps like recrystallization or chromatography if the conditions are not optimized.

Q3: How can I minimize the formation of isomers during the nitration of salicylaldehyde?

Controlling isomer formation is a significant challenge. While specific conditions for selectively producing the 6-nitro isomer are not extensively reported, general strategies to influence regioselectivity in nitration include:

  • Choice of Nitrating Agent: Different nitrating agents (e.g., nitric acid, a mixture of nitric and sulfuric acid, or other nitrosating agents) can influence the isomer ratio.

  • Reaction Temperature: Lower temperatures generally increase selectivity.

  • Solvent Effects: The polarity of the solvent can affect the orientation of the incoming nitro group.

Q4: What are the typical side products I should be aware of?

  • Isomeric Products: In the nitration of salicylaldehyde, 2-hydroxy-3-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzaldehyde are common isomers.

  • Over-nitrated Products: Dinitro or trinitro derivatives of salicylaldehyde can form under harsh nitration conditions.

  • Oxidation Products: The aldehyde group can be oxidized to a carboxylic acid, especially if strong oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures.

  • Tarry Byproducts: Polymerization or decomposition of starting materials or products can lead to the formation of intractable tars, particularly in the Reimer-Tiemann reaction.

Q5: What are the best methods for purifying crude this compound?

  • Recrystallization: This is a common and effective method for purifying the final product. The choice of solvent is critical. Ethanol has been reported to be a suitable solvent for recrystallizing the yellow product.[2]

  • Column Chromatography: For separating mixtures of isomers or removing stubborn impurities, column chromatography using silica gel is often employed.

  • Activated Carbon Treatment: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated carbon before recrystallization.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive reagents.Ensure the purity and reactivity of starting materials and reagents. Use freshly opened or properly stored chemicals.
Incorrect reaction temperature.Monitor and control the reaction temperature closely using a thermometer and an appropriate heating/cooling bath.
Insufficient reaction time.Monitor the reaction progress using TLC. Continue the reaction until the starting material is consumed.
Formation of Multiple Products (Isomers) Poor regioselectivity in the nitration of salicylaldehyde.Experiment with different nitrating agents, lower reaction temperatures, and various solvents to optimize for the desired isomer.
Side reactions due to harsh conditions.Use milder reaction conditions (e.g., lower temperature, shorter reaction time, less concentrated reagents).
Product is a Dark, Tarry Substance Polymerization or decomposition.This is common in the Reimer-Tiemann reaction. Ensure efficient stirring and temperature control. Consider using a modified Duff reaction which may produce cleaner products.
Overheating during reaction or work-up.Avoid excessive heating. Use a steam bath or a temperature-controlled heating mantle.
Difficulty in Purifying the Product Product is an oil and does not crystallize.Try different recrystallization solvents or solvent mixtures. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Isomers are co-crystallizing.If recrystallization is ineffective, use column chromatography for separation.

Experimental Protocols

Key Synthetic Methodologies
MethodStarting MaterialKey ReagentsTypical ConditionsReported Yield
Improved Reimer-Tiemann Reaction PhenolSodium hydroxide, Chloroform, Aqueous Ethyl Alcohol65-70°C, 1-2 hours~45% (for 2-hydroxybenzaldehyde)[3]
Modified Duff Reaction m-NitrophenolHexamethylenetetramine, Acetic Anhydride, Acetic AcidNot specified"Favorable yields"[1]
Nitration of Salicylaldehyde SalicylaldehydeNitrating agent (e.g., HNO₃/H₂SO₄)Low temperature (e.g., 0-10°C)Highly variable, isomer formation is a major issue.

Detailed Protocol: Improved Reimer-Tiemann Synthesis of 2-Hydroxybenzaldehyde

This protocol is for the synthesis of the parent compound, 2-hydroxybenzaldehyde, and can be adapted for m-nitrophenol. Note that yields may vary significantly with a substituted phenol.

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phenol (0.1 mol) in a solution of sodium hydroxide (30.7 g) in water (27.7 ml) and ethyl alcohol (3.0 ml).[3]

  • Heat the mixture to 65°C.[3]

  • Add chloroform (0.19 mol) dropwise over 45 minutes, maintaining a gentle reflux.[3]

  • After the addition is complete, continue heating at 65-70°C for another hour.[3]

  • Cool the reaction mixture to room temperature. A solid may precipitate.

  • Filter the solid and wash it with ethyl alcohol.[3]

  • Dissolve the solid in a minimum amount of water and acidify with dilute HCl.[3]

  • The product, 2-hydroxybenzaldehyde, will separate as an oil. Extract with ether.[3]

  • Dry the ether layer over anhydrous sodium sulfate and evaporate the ether to obtain the final product.[3]

Visualizations

Reaction_Pathway cluster_formylation Formylation of m-Nitrophenol cluster_nitration Nitration of Salicylaldehyde m-Nitrophenol m-Nitrophenol Product_Formylation This compound m-Nitrophenol->Product_Formylation Reimer-Tiemann or Duff Reaction Salicylaldehyde Salicylaldehyde Product_Nitration This compound + Isomers Salicylaldehyde->Product_Nitration Nitration

Caption: Synthetic pathways to this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reagents & Solvent) Start->Reaction_Setup Reaction Reaction under Controlled Conditions Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Product Analysis (NMR, IR, MP) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree Low_Yield Low Yield? Check_Purity Check Reagent Purity Low_Yield->Check_Purity Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Low_Yield->Optimize_Conditions Isomer_Issue Isomer Formation? Optimize_Conditions->Isomer_Issue Purification_Method Improve Purification (Chromatography) Isomer_Issue->Purification_Method Yes Tarry_Product Tarry Product? Isomer_Issue->Tarry_Product No Modify_Route Consider Alternative Synthetic Route Purification_Method->Modify_Route Milder_Conditions Use Milder Conditions Tarry_Product->Milder_Conditions Yes Duff_Reaction Consider Duff Reaction Milder_Conditions->Duff_Reaction

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Isomer Separation in Nitrobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nitrobenzaldehyde synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and, crucially, the separation of nitrobenzaldehyde isomers.

Frequently Asked Questions (FAQs)

Q1: What is the typical isomer distribution when synthesizing nitrobenzaldehydes via direct nitration of benzaldehyde?

A1: The direct nitration of benzaldehyde using a sulfonitric mixture (H₂SO₄/HNO₃) primarily yields the ortho (2-nitrobenzaldehyde) and meta (3-nitrobenzaldehyde) isomers. The formation of the para (4-nitrobenzaldehyde) isomer is generally minimal, often detected only in trace amounts.[1] The exact ratio of ortho to meta is highly dependent on reaction conditions such as temperature, reaction time, and the composition of the nitrating agent.[1] For instance, certain conditions might yield an ortho:meta ratio of approximately 22:77.[2]

Q2: Why is separating nitrobenzaldehyde isomers by distillation not recommended?

A2: Separation by direct distillation is generally avoided due to significant safety risks.[3] The decomposition temperatures of the isomers are very close to their boiling points, which can lead to uncontrollable decompositions and potential explosions, especially when distilling crude mixtures under reduced pressure.[4] Furthermore, the high boiling points make this method energy-intensive.[3][5]

Q3: Is fractional crystallization an effective method for separating the isomers?

A3: Fractional crystallization is often unsatisfactory for separating nitrobenzaldehyde isomers because their melting points are very close, making efficient separation difficult.[3][5] For example, the melting point of o-nitrobenzaldehyde is 42-44°C, while m-nitrobenzaldehyde melts at 58°C.[3]

Q4: What are the most common and effective industrial methods for separating o- and m-nitrobenzaldehyde?

A4: A robust and widely used method involves the conversion of the aldehyde functional group into an acetal, such as a 1,3-dioxolane derivative.[1][2] The resulting acetal isomers have different physical properties that allow for more effective separation by techniques like stereoselective crystallization and fractional distillation.[2] After separation, the purified acetal isomers are hydrolyzed back to the pure nitrobenzaldehyde isomers.[2][4] Another effective technique is adsorptive separation using zeolites, where specific zeolites selectively adsorb one isomer over the others.[3][5]

Q5: I am having trouble separating the isomers using HPLC. What conditions are recommended?

A5: Separating positional isomers of nitrobenzaldehyde by HPLC can be challenging. While standard C18 and phenyl columns may not provide adequate resolution, some success has been reported with specialized columns and mobile phases.[6] One patented method utilizes a C18 and 5-fluorophenyl mixed bonded silica gel stationary phase with a mobile phase of dipotassium hydrogen phosphate-methanol-organic alkali solution.[7] For analytical purposes, reverse-phase HPLC using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic) has also been described.[8]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Isomer
Symptom Possible Cause Suggested Solution
Low yield of o-nitrobenzaldehyde The meta isomer is the thermodynamically favored product in direct nitration.[1]Modify the reaction to kinetically favor the ortho product. One approach is to form an acetal of benzaldehyde first, then perform the nitration. The acetal group can help direct the nitration to the ortho position. Alternatively, explore different synthetic routes starting from o-nitrotoluene.[9]
Low overall yield after purification Loss of product during multiple recrystallization or purification steps.Optimize the purification method. Consider the acetal formation route which allows for more efficient separation via distillation or crystallization of the derivatives, potentially reducing material loss.[2] For m-nitrobenzaldehyde, a specific recrystallization from a petroleum ether-toluene mixture has been shown to yield high purity product.[10]
Incomplete Nitration Reaction conditions (time, temperature, nitrating agent concentration) are not optimal.Carefully control the reaction temperature, typically keeping it between 0-15°C.[10][11] Ensure the dropwise addition of benzaldehyde to the nitrating mixture is slow and steady.[11] Verify the concentration and ratio of nitric and sulfuric acids.
Problem 2: Inefficient Isomer Separation
Symptom Possible Cause Suggested Solution
Co-crystallization of isomers The chosen solvent system is not selective enough for the isomers due to their similar polarities and structures.[3][5]1. Acetal Derivatization: Convert the isomer mixture to their corresponding acetals. The physical properties of the acetal isomers are often more distinct, allowing for easier separation by crystallization.[2] 2. Emulsifier-Assisted Purification: Treat the crude isomer mixture in a two-phase system with water and an emulsifier. This can substantially remove unwanted positional isomers without requiring complete dissolution and recrystallization.[12]
Poor separation via column chromatography The stationary phase and mobile phase are not providing sufficient selectivity.1. Adsorptive Separation: For larger scale, consider using selective adsorbents like Type X or Type Y zeolites. X-type zeolites with sodium or lithium cations are selective for the meta-isomer, while Y-type zeolites can be selective for the ortho-isomer.[3][5] 2. HPLC Method Development: For analytical or small-scale preparative work, experiment with different stationary phases (e.g., chiral columns, mixed-mode columns) and mobile phase compositions.[6][7]
Decomposition during separation Attempting to separate by distillation at elevated temperatures.[4]Immediately cease separation by direct distillation. Use a safer, lower-temperature method. The acetal formation followed by distillation of the more stable acetal derivatives is the recommended approach to avoid decomposition.[4] Alternatively, stabilizers like aromatic amines or phenols can be added if distillation is unavoidable, allowing it to proceed at lower temperatures (max 200°C bottom temperature).[4]

Data Presentation

Table 1: Physical Properties of Nitrobenzaldehyde Isomers

IsomerMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
ortho-NitrobenzaldehydeC₇H₅NO₃151.1242 - 44153 @ 23 mmHg
meta-NitrobenzaldehydeC₇H₅NO₃151.1258164 @ 20 mmHg
para-NitrobenzaldehydeC₇H₅NO₃151.12106290 (decomposes)
Data sourced from publicly available chemical databases.

Table 2: Comparison of Primary Isomer Separation Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Acetal Formation & Separation Chemical derivatization to alter physical properties, separation of derivatives, then hydrolysis.[2]High purity of final products, enhanced safety by avoiding direct distillation of nitro-compounds.[2][4]Multi-step process, requires additional reagents and reaction steps.[4]Large-scale industrial production of pure ortho and meta isomers.
Adsorptive Separation Selective adsorption of one isomer onto a solid adsorbent like a zeolite.[5]Can be operated as a continuous process, avoids high temperatures and chemical derivatization.Requires specialized adsorbent materials and equipment for handling solids and solvents.[5]Isolating a specific isomer from a binary or ternary mixture.
Recrystallization Fractional crystallization based on small differences in solubility in a specific solvent system.[10]Simple equipment, well-established technique.Often inefficient due to close melting points and co-crystallization, can lead to significant product loss.[3][5]Final purification of a crude product that is already enriched in one isomer.[10]

Experimental Protocols

Protocol 1: Synthesis of m-Nitrobenzaldehyde via Direct Nitration

(Based on the procedure from Organic Syntheses)[11]

  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 1.25 L of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add 167 mL of fuming nitric acid, ensuring the temperature does not exceed 10°C.

  • Nitration: Maintain the temperature of the mixed acids at 5–10°C. Over a period of 2–3 hours, add 213 g of benzaldehyde dropwise with vigorous stirring.

  • Quenching and Isolation: After the addition is complete, continue stirring for a short period before pouring the reaction mixture slowly onto a large volume of crushed ice.

  • Purification: The crude product, primarily a mixture of ortho and meta isomers, will separate. Isolate the crude product. The meta isomer can be purified by recrystallization from a suitable solvent, such as a petroleum ether-toluene mixture.[10] Warning: Ensure all residual acids are thoroughly washed out before any attempt at distillation to prevent explosion.[11]

Protocol 2: Isomer Separation via 1,3-Dioxolane (Acetal) Formation

(Conceptualized from literature)[1][2]

  • Acetalization: Take the crude isomer mixture of o- and m-nitrobenzaldehyde obtained from nitration. React the mixture with ethylene glycol in the presence of an acid catalyst (e.g., a reusable heterogeneous acid catalyst) to form the corresponding 2-(nitrophenyl)-1,3-dioxolane isomers.

  • Separation of Acetal Isomers: The resulting mixture of acetal isomers can be separated more effectively than the aldehydes. A combination of stereoselective crystallization and fractional distillation is typically employed. These acetal derivatives are more thermally stable, making distillation a safer option.[2]

  • Hydrolysis: Take the separated, pure acetal isomers (e.g., pure 2-(2-nitrophenyl)-1,3-dioxolane). Hydrolyze the acetal back to the aldehyde using an acidic aqueous solution. The same heterogeneous acid catalyst used for formation can often be used for hydrolysis.[1]

  • Isolation: Following hydrolysis, the pure ortho- or meta-nitrobenzaldehyde can be isolated and purified. This route significantly reduces the safety hazards associated with handling the nitrobenzaldehydes at high temperatures.[2]

Visualized Workflows and Logic

G cluster_synthesis Synthesis cluster_separation Separation Pathway cluster_products Pure Products benzaldehyde Benzaldehyde nitration Direct Nitration (H₂SO₄ / HNO₃) benzaldehyde->nitration mixture Crude Isomer Mixture (ortho + meta) nitration->mixture acetalization Acetalization (e.g., with Ethylene Glycol) mixture->acetalization separation Separation of Acetals (Crystallization / Distillation) acetalization->separation hydrolysis Hydrolysis (Acidic) separation->hydrolysis Separated Acetals ortho_product Pure o-Nitrobenzaldehyde hydrolysis->ortho_product meta_product Pure m-Nitrobenzaldehyde hydrolysis->meta_product

Caption: Workflow for Isomer Separation via Acetal Formation.

G problem Problem: Inefficient Isomer Separation method What is your separation method? problem->method dist Distillation method->dist Distillation cryst Crystallization method->cryst Crystallization chrom Chromatography method->chrom Chromatography sol_dist RISK: Decomposition. Solution: Switch to a safer method like Acetal Derivatization before distillation. dist->sol_dist sol_cryst CAUSE: Similar crystal structures / solubilities. Solution: 1. Optimize solvent system. 2. Use Acetal Derivatization to create derivatives with more distinct properties. cryst->sol_cryst sol_chrom CAUSE: Poor selectivity. Solution: 1. For large scale, use Adsorptive Separation with zeolites. 2. For HPLC, test alternative columns (e.g., mixed-mode) and mobile phases. chrom->sol_chrom

Caption: Troubleshooting Logic for Poor Isomer Separation.

References

Technical Support Center: Purification of Crude 2-Hydroxy-6-nitrobenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Hydroxy-6-nitrobenzaldehyde via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on solubility data, polar solvents are recommended. Ethanol, or a mixed solvent system of ethanol and water, is a common choice. The crude compound is soluble in hot ethanol and sparingly soluble in cold water, which allows for good crystal recovery upon cooling.

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials, such as m-nitrophenol, and isomeric byproducts like 2-hydroxy-3-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzaldehyde, depending on the synthetic route used.[1] Colored impurities may also be present and can often be removed with activated carbon.[1]

Q3: What is the expected melting point of pure this compound?

A3: The melting point of pure this compound is reported to be in the range of 53-55°C. A broad melting range of the recrystallized product often indicates the presence of residual impurities.

Q4: My recrystallization yields are consistently low. What are the possible causes?

A4: Low yields can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.

  • Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can result in a lower yield.

  • Washing with warm solvent: Using a wash solvent that is not ice-cold can redissolve some of your purified crystals.

Q5: The recrystallized product is an oil, not crystals. What should I do?

A5: "Oiling out" can occur if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities present. To address this, you can try the following:

  • Re-heat the solution and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

  • Ensure a slow cooling process to encourage crystal lattice formation instead of oiling.

  • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

  • Add a seed crystal of pure this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of pure this compound.
Crystals form too quickly (fine powder). - The solution was cooled too rapidly.- Re-dissolve the crystals by heating and allow the solution to cool down more slowly at room temperature, followed by placing it in an ice bath.
The recrystallized solid is still colored. - Colored impurities are present.- After dissolving the crude solid in the hot solvent, add a small amount of activated carbon, boil for a few minutes, and then perform a hot filtration to remove the carbon before cooling.
The melting point of the purified product is low and/or has a broad range. - The compound is not yet pure.- Perform a second recrystallization. Ensure the correct solvent and technique are used.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities.- Reheat the solution to re-dissolve the oil. Add a small amount of a co-solvent to adjust the polarity of the solvent system. Allow for very slow cooling.
Difficulty filtering the crystals (clogged filter paper). - Crystals are too fine.- Premature crystallization during hot filtration.- Allow for slower crystal growth to obtain larger crystals.- Ensure the filtration apparatus (funnel, filter paper) is pre-heated before hot filtration.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound using a mixed ethanol-water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir the solution while heating.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and boil for 5-10 minutes.

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Quantitative Data

The following table provides a general overview of the expected outcomes for the recrystallization of this compound. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

ParameterCrude ProductAfter Recrystallization
Appearance Yellow to brownish solidPale yellow needles
Melting Point Broad range, e.g., 48-52°CSharp range, e.g., 53-55°C
Purity (by HPLC) ~85-95%>99%
Typical Recovery Yield N/A70-85%

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G Recrystallization Troubleshooting Workflow cluster_troubleshooting Troubleshooting Steps start Start Recrystallization dissolve Dissolve crude solid in minimal hot solvent start->dissolve cool Cool solution to induce crystallization dissolve->cool oil_out Did the product oil out? cool->oil_out check_crystals Crystals formed? no_crystals No Crystals check_crystals->no_crystals No crystals_ok Crystals Formed check_crystals->crystals_ok Yes oil_out->check_crystals No oiled Product Oiled Out oil_out->oiled Yes add_seed Add seed crystal or scratch flask no_crystals->add_seed Try first concentrate Boil off excess solvent no_crystals->concentrate If seeding fails reheat_add_solvent Reheat and add more 'good' solvent oiled->reheat_add_solvent filter Filter and wash crystals crystals_ok->filter dry Dry purified crystals filter->dry end End dry->end add_seed->cool concentrate->cool reheat_add_solvent->cool

Caption: A flowchart for troubleshooting common recrystallization problems.

References

Column chromatography methods for 2-Hydroxy-6-nitrobenzaldehyde purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Hydroxy-6-nitrobenzaldehyde using column chromatography. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound on silica gel.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Isomers (e.g., from 2-Hydroxy-4-nitrobenzaldehyde) - Inappropriate solvent system polarity.- Co-elution of isomers.- Optimize the mobile phase. Start with a low polarity solvent system (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity.[1]- Consider using a different stationary phase, such as neutral or basic alumina, as phenolic compounds can sometimes interact strongly with acidic silica gel.[2]- For very difficult separations, explore other chromatographic techniques like HPLC with a C18 or a specialized column (e.g., chiral or phenyl-hexyl).[1]
Yellow Band Streaking or Tailing on the Column - Strong interaction of the phenolic hydroxyl group and the nitro group with the acidic silica gel surface.- Compound is too polar for the chosen solvent system.- Add a small amount of a more polar solvent like methanol or a few drops of acetic acid to the mobile phase to reduce tailing by competing for active sites on the silica gel.- Switch to a less acidic stationary phase like neutral alumina.[2]- Ensure the compound is fully dissolved in a minimal amount of the mobile phase before loading onto the column.
Compound Decomposes on the Column (Observed as multiple spots on TLC of fractions that were a single spot before the column) - The compound may be unstable on acidic silica gel.- Test the stability of your compound on a silica gel TLC plate before running a column. Spot the compound and let the plate sit for a few hours before eluting to see if degradation occurs.[3]- Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column.- Use a different stationary phase like Florisil or alumina.[3]
Low Recovery of the Product - Irreversible adsorption of the compound onto the silica gel.- The compound did not elute from the column.- Increase the polarity of the mobile phase significantly at the end of the chromatography to elute any remaining compound (e.g., flush with 100% ethyl acetate or a mixture containing methanol).- If the compound is highly polar, consider reverse-phase chromatography.
Crystallization of the Compound on the Column - The compound has low solubility in the mobile phase.- The sample was loaded in a solvent in which it is not very soluble, and it precipitated upon contact with the mobile phase.- Choose a solvent system that ensures good solubility of the compound.[3]- Load the sample dissolved in the mobile phase or a solvent of similar polarity.- If crystallization occurs, you may need to unpack the column to recover the material.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the silica gel column chromatography of this compound?

A good starting point for a mobile phase is a mixture of ethyl acetate and hexane. Based on the purification of similar compounds, a ratio of 10-20% ethyl acetate in hexane is recommended.[1] You can monitor the separation on a TLC plate first to determine the optimal solvent ratio. An Rf value between 0.2 and 0.3 is generally ideal for good separation on a column.

Q2: How can I prepare my sample for loading onto the silica gel column?

There are two common methods for sample loading:

  • Wet Loading: Dissolve your crude this compound in a minimal amount of the initial mobile phase solvent. This is the preferred method as it generally leads to better separation.

  • Dry Loading: If your compound is not very soluble in the mobile phase, you can adsorb it onto a small amount of silica gel. Dissolve your compound in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent completely. The resulting dry powder can then be carefully added to the top of your packed column.

Q3: How do I pack a silica gel column properly?

A well-packed column is crucial for good separation. The "slurry packing" or "wet-packing" method is most common:

  • Prepare a slurry of silica gel in your initial, least polar mobile phase.

  • Pour the slurry into your column, ensuring there are no air bubbles.

  • Gently tap the column to ensure the silica gel packs down evenly.

  • Allow the excess solvent to drain until it is just level with the top of the silica bed before loading your sample.[4]

Q4: Can I use other stationary phases besides silica gel?

Yes. If you encounter issues like compound degradation or strong adsorption on silica gel, you can use other stationary phases. Neutral or basic alumina can be a good alternative for phenolic compounds.[2] For very polar compounds, reverse-phase silica (C18) might be more suitable.

Q5: What is a typical yield and purity I can expect after column chromatography?

Experimental Protocol

This is a general protocol for the purification of this compound by silica gel column chromatography, based on methods used for similar compounds.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Ethyl acetate (analytical grade)

  • Hexane (analytical grade)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with varying ratios of ethyl acetate/hexane (e.g., 1:9, 2:8, 3:7) to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (the least polar mixture if using a gradient).

    • Pour the slurry into the column and pack it evenly, ensuring no air bubbles are trapped.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample has entered the silica gel.

    • Gently add a small layer of sand or fresh mobile phase to the top to avoid disturbing the sample layer.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • If a gradient elution is needed, start with the low polarity solvent system and gradually increase the proportion of the more polar solvent (ethyl acetate).

    • Collect fractions in separate test tubes or flasks.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid product.

Visualizations

TroubleshootingWorkflow start Problem: Poor Separation check_solvent Is the solvent system optimized? start->check_solvent optimize_solvent Adjust mobile phase polarity (e.g., change Ethyl Acetate/Hexane ratio) check_solvent->optimize_solvent No check_stationary_phase Is silica gel the right stationary phase? check_solvent->check_stationary_phase Yes optimize_solvent->check_stationary_phase change_stationary_phase Consider neutral alumina or reverse-phase silica check_stationary_phase->change_stationary_phase No check_loading Was the sample loaded correctly? check_stationary_phase->check_loading Yes success Separation Improved change_stationary_phase->success improve_loading Use dry loading or minimal solvent for wet loading check_loading->improve_loading No check_loading->success Yes improve_loading->success MethodSelection start Start: Purify this compound is_crude_solid Is the crude product a solid? start->is_crude_solid recrystallization Attempt Recrystallization (e.g., from Ethanol) is_crude_solid->recrystallization Yes column_chrom Perform Column Chromatography is_crude_solid->column_chrom No (or if recrystallization fails) is_pure Is the product pure by TLC/NMR? recrystallization->is_pure is_pure->column_chrom No end Pure Product Obtained is_pure->end Yes select_stationary Select Stationary Phase (Start with Silica Gel) column_chrom->select_stationary select_mobile Select Mobile Phase (e.g., EtOAc/Hexane) select_stationary->select_mobile run_column Run Column and Analyze Fractions select_mobile->run_column run_column->end

References

Optimizing reaction conditions for the formylation of nitrophenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of nitrophenols. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides

Low or No Yield

Question: I am getting a very low yield or no product at all in the formylation of my nitrophenol substrate. What are the possible causes and how can I improve the outcome?

Answer:

Low yields in the formylation of nitrophenols are a common issue, primarily due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic substitution. Here’s a step-by-step troubleshooting guide:

  • Choice of Formylation Method: The reactivity of the chosen method is crucial.

    • Reimer-Tiemann Reaction: This method can be sluggish with deactivated substrates like nitrophenols. Consider increasing the temperature and reaction time. However, be aware that harsh conditions can lead to decomposition.

    • Duff Reaction: This reaction is often more effective for deactivated phenols. Using a strong acid catalyst like polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) can enhance the reaction rate. An improved Duff reaction using PPA has been reported to give a 75% yield for the formylation of p-nitrophenol.[1]

    • Magnesium Chloride/Paraformaldehyde Method: This method is known for its high ortho-selectivity and can be effective for phenols with electron-withdrawing groups, although the reaction may be slower.[2]

  • Reaction Conditions:

    • Temperature and Time: For deactivated substrates, prolonged reaction times and higher temperatures are often necessary. For the Duff reaction with p-nitrophenol, a reaction time of 1-3 hours at 105-120°C in polyphosphoric acid has been shown to be effective.[1]

    • Reagent Stoichiometry: Ensure the correct stoichiometry of reagents. For the MgCl₂/paraformaldehyde method, an excess of paraformaldehyde and at least two equivalents of MgCl₂ are recommended for optimal results.[3]

    • Anhydrous Conditions: For the Duff and MgCl₂/paraformaldehyde methods, ensure strictly anhydrous conditions, as moisture can deactivate the reagents.

  • Substrate Position of the Nitro Group:

    • The position of the nitro group (ortho, meta, or para) significantly influences reactivity. Meta-nitrophenols are generally the least reactive. Ortho and para-nitrophenols can still be formylated, typically at the positions activated by the hydroxyl group.

Poor Regioselectivity

Question: My formylation reaction is producing a mixture of isomers. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity is a key challenge in the formylation of substituted phenols.

  • Ortho vs. Para Formylation:

    • Reimer-Tiemann Reaction: This reaction generally favors ortho-formylation due to the coordination of the dichlorocarbene intermediate with the phenoxide. However, a mixture of ortho and para isomers is common.[4][5][6][7][8][9]

    • Duff Reaction: The Duff reaction also predominantly gives the ortho-formylated product.[10][11]

    • Magnesium Chloride/Paraformaldehyde Method: This method is highly ortho-selective due to the chelation of the phenol and paraformaldehyde with the magnesium ion.[2][12][13]

  • Controlling Factors:

    • Steric Hindrance: Bulky substituents on the ring can direct the formylation to the less sterically hindered position.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, although it may also decrease the overall yield.

Side Reactions and Byproduct Formation

Question: I am observing significant amounts of byproducts in my reaction mixture. What are these byproducts and how can I minimize their formation?

Answer:

Several side reactions can occur during the formylation of nitrophenols:

  • Diformylation: The Duff reaction, in particular, can lead to diformylation if both ortho positions to the hydroxyl group are available.[14] Careful control of the stoichiometry of the formylating agent can help to minimize this.

  • Formation of Isomers: As discussed under regioselectivity, the formation of multiple isomers is a common issue.

  • Decomposition: At high temperatures, nitrophenols and the resulting aldehydes can be prone to decomposition, leading to a complex mixture of byproducts. Monitor the reaction closely and avoid excessive heating.

  • Nitration of Salicylaldehyde: In some cases, the starting material for producing nitrosalicylaldehydes is salicylaldehyde itself, which is then nitrated.[15][16] This highlights the possibility of further nitration if nitrating agents are present or formed in situ.

To minimize byproducts, optimize the reaction conditions (temperature, time, stoichiometry) and consider a more selective formylation method like the MgCl₂/paraformaldehyde procedure.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is best for p-nitrophenol?

The Duff reaction, particularly with modifications such as using polyphosphoric acid as a catalyst, has been shown to be effective for the formylation of p-nitrophenol to produce 5-nitrosalicylaldehyde with good yields (around 75%).[1]

Q2: Can I formylate dinitrophenols?

Formylating dinitrophenols is extremely challenging due to the severe deactivation of the aromatic ring by two electron-withdrawing nitro groups. While there are methods for synthesizing dinitrobenzaldehydes, this is typically achieved through the nitration of a pre-formed aldehyde.[17] Direct formylation of dinitrophenols is generally not a viable synthetic route.

Q3: How can I purify my formylated nitrophenol product?

Purification can be challenging due to the presence of unreacted starting material, isomers, and other byproducts. Common purification techniques include:

  • Column Chromatography: This is a very effective method for separating isomers and other impurities.[18]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to improve purity.

  • Acid-Base Extraction: The phenolic nature of the product and starting material allows for separation from non-acidic impurities through extraction with a basic aqueous solution followed by re-acidification.

Q4: My reaction mixture is a dark, tarry mess. What went wrong?

The formation of a tarry mixture often indicates decomposition of the starting material or product. This can be caused by:

  • Excessively high temperatures.

  • Prolonged reaction times.

  • Presence of impurities that catalyze polymerization or decomposition.

It is recommended to carefully control the reaction temperature and monitor the reaction progress by TLC to avoid over-running the reaction.

Experimental Protocols & Data

Table 1: Comparison of Formylation Methods for Nitrophenols
MethodSubstrateProductCatalyst/SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Improved Duffp-Nitrophenol5-NitrosalicylaldehydePolyphosphoric Acid105-1201-37597.5[1]
NitrationSalicylaldehyde5-NitrosalicylaldehydeH₆PMo₉V₃O₄₀/SiO₂ / Petroleum Ether452.595 (Selectivity)-[15]
NitrationSalicylaldehyde3- and 5-NitrosalicylaldehydeConc. H₂SO₄/Conc. HNO₃02-3--[17]
Detailed Methodologies

1. Improved Duff Reaction for 5-Nitrosalicylaldehyde [1]

  • Reagents: p-Nitrophenol, Hexamethylenetetramine (urotropine), Polyphosphoric acid.

  • Procedure:

    • Heat polyphosphoric acid to 140-160°C to remove moisture, then cool to 100-110°C.

    • Add all of the p-nitrophenol to the polyphosphoric acid.

    • Add hexamethylenetetramine in portions.

    • Maintain the reaction temperature between 105-120°C for 1-3 hours.

    • Cool the mixture to 20-30°C and add water with stirring.

    • Cool to 0-10°C and filter the resulting precipitate.

    • Wash the filter cake with an alkaline solution.

    • Adjust the pH of the dissolved filter cake solution to 3-4 with an acidic solution.

    • Cool to 0-10°C, hold for 1-4 hours, and filter to obtain the final product.

2. General Reimer-Tiemann Reaction [4][5][6][7][8][19]

  • Reagents: Phenol, Chloroform, Sodium Hydroxide.

  • Procedure:

    • Dissolve the phenol in an aqueous solution of sodium hydroxide.

    • Add chloroform to the solution.

    • Heat the mixture with vigorous stirring (typically around 60-70°C). The reaction can be highly exothermic.[4][5][6][19][20]

    • After the reaction is complete (monitor by TLC), cool the mixture.

    • Acidify the aqueous layer to precipitate the product.

    • Extract the product with an organic solvent and purify.

3. General MgCl₂/Paraformaldehyde ortho-Formylation [2][3]

  • Reagents: Phenol, Anhydrous Magnesium Chloride, Paraformaldehyde, Triethylamine, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a dry flask under an inert atmosphere, add anhydrous MgCl₂ and paraformaldehyde.

    • Add anhydrous THF, followed by the dropwise addition of triethylamine.

    • Add the phenol substrate dropwise.

    • Heat the mixture to reflux for several hours (monitor by TLC).

    • Cool the reaction mixture and add an ethereal solvent.

    • Wash the organic phase with aqueous HCl and then with water.

    • Dry the organic layer and remove the solvent to obtain the crude product for purification.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Select Nitrophenol Substrate method Choose Formylation Method (Duff, Reimer-Tiemann, MgCl2/CH2O) start->method reagents Prepare Reagents and Solvent (Ensure anhydrous conditions if required) method->reagents mix Combine Reactants (Control temperature and addition rate) reagents->mix react Heat and Stir (Monitor by TLC) mix->react quench Quench Reaction and Neutralize react->quench extract Extract Product quench->extract purify Purify Product (Column Chromatography, Recrystallization) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the formylation of nitrophenols.

troubleshooting_low_yield cluster_solutions Potential Solutions start Low or No Yield Observed check_method Is the formylation method strong enough for a deactivated ring? start->check_method check_conditions Are the reaction conditions (temperature, time, stoichiometry) optimized? start->check_conditions check_purity Are the reagents and solvents of sufficient purity and dryness? start->check_purity change_method Switch to a more potent method (e.g., modified Duff reaction). check_method->change_method No optimize_conditions Increase temperature, prolong reaction time, or adjust stoichiometry. check_conditions->optimize_conditions No purify_reagents Use freshly dried solvents and pure reagents. check_purity->purify_reagents No end Re-run Experiment change_method->end optimize_conditions->end purify_reagents->end

Caption: Troubleshooting logic for addressing low yields in nitrophenol formylation.

References

Minimizing byproduct formation in 2-Hydroxy-6-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Hydroxy-6-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic strategies for preparing this compound are:

  • Nitration of 2-Hydroxybenzaldehyde (Salicylaldehyde): This is a direct approach but can lead to the formation of isomeric byproducts due to the ortho- and para-directing effects of the hydroxyl group.[1] Careful control of reaction conditions is crucial for maximizing the yield of the desired 6-nitro isomer.

  • Duff Formylation of m-Nitrophenol: This method introduces a formyl group onto the m-nitrophenol ring, which can offer better regioselectivity for the desired product.[1]

Q2: What are the common byproducts in the synthesis of this compound?

A2: The most common byproducts depend on the synthetic route:

  • Nitration of Salicylaldehyde: The primary byproduct is the isomeric 2-Hydroxy-4-nitrobenzaldehyde. Dinitrated products can also be formed under harsher conditions.[1]

  • Duff Formylation of m-Nitrophenol: While generally more selective, other isomeric aldehydes or unreacted starting material can be present.

Q3: How can I purify the crude this compound?

A3: Recrystallization is a highly effective method for purifying the final product. The choice of solvent is critical for obtaining high purity crystals. Common solvents for recrystallization include ethanol and mixtures containing ethyl acetate. Solvent extraction is also a key technique used during the work-up to separate the product from the reaction mixture.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions. The use of a nitrating mixture (a combination of concentrated nitric and sulfuric acids) should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect ratio of reagents. - Loss of product during work-up or purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Carefully control the reaction temperature, especially during the addition of the nitrating agent. - Optimize the molar ratio of the nitrating agent to the starting material. - Ensure efficient extraction and minimize transfers during purification.
High Percentage of 2-Hydroxy-4-nitrobenzaldehyde Byproduct - The hydroxyl group in salicylaldehyde directs nitration to both ortho and para positions. - Reaction temperature is too high, favoring the formation of the thermodynamically more stable para isomer.- Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent. - Consider using a milder nitrating agent or a different synthetic approach like the Duff formylation of m-nitrophenol for better regioselectivity.
Presence of Dinitrated Byproducts - Excess of nitrating agent. - Reaction temperature is too high. - Prolonged reaction time.- Use a stoichiometric amount of the nitrating agent. - Strictly control the reaction temperature. - Monitor the reaction closely and quench it once the starting material is consumed.
Product is an Oily or Gummy Solid - Presence of impurities, including isomeric byproducts and unreacted starting materials. - Incomplete removal of solvent.- Purify the crude product by column chromatography before recrystallization. - Ensure the product is thoroughly dried under vacuum. - Try different recrystallization solvents or solvent mixtures.
Difficulty in Separating Isomers by Recrystallization - Similar solubility of the desired product and the isomeric byproduct in the chosen solvent.- Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better separation. - Consider using column chromatography to separate the isomers before the final recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-nitrobenzaldehyde Isomers via Nitration of Salicylaldehyde

This protocol describes the nitration of salicylaldehyde, which typically yields a mixture of this compound and 2-hydroxy-4-nitrobenzaldehyde.

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethanol for recrystallization

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (a common ratio is 2:1 v/v) to 0 °C.

  • Slowly add 2-Hydroxybenzaldehyde dropwise to the cold nitrating mixture while maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • A solid precipitate containing a mixture of the nitro isomers will form.

  • Filter the solid product, wash it thoroughly with cold water, and dry it.

  • The crude product can be purified by recrystallization from ethanol. The different isomers may crystallize at different rates or temperatures, allowing for some degree of separation. For more complete separation, column chromatography may be necessary.

Quantitative Data on Isomer Distribution:

The ratio of this compound to 2-hydroxy-4-nitrobenzaldehyde is highly dependent on the reaction conditions. Lower temperatures generally favor the formation of the ortho-nitro isomer (6-nitro).

Nitrating Agent Temperature (°C) Approximate Ratio (6-nitro : 4-nitro) Reference
Conc. H₂SO₄ / Conc. HNO₃0 - 5Varies, ortho-isomer is significantGeneral Knowledge
Acetyl nitrateLowHigher proportion of ortho isomer reported[2]

Note: The exact ratios can vary based on the specific experimental setup and should be determined empirically.

Visualizations

Reaction Pathway and Byproduct Formation

G cluster_0 Nitration of 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde Reaction Intermediate Reaction Intermediate 2-Hydroxybenzaldehyde->Reaction Intermediate Nitrating Mixture\n(HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture\n(HNO3/H2SO4)->Reaction Intermediate This compound Desired Product: This compound 2-Hydroxy-4-nitrobenzaldehyde Byproduct: 2-Hydroxy-4-nitrobenzaldehyde Dinitrated Products Byproduct: Dinitrated Products Reaction Intermediate->this compound ortho-attack Reaction Intermediate->2-Hydroxy-4-nitrobenzaldehyde para-attack Reaction Intermediate->Dinitrated Products Further Nitration (harsher conditions)

Caption: Nitration of 2-Hydroxybenzaldehyde leading to the desired product and byproducts.

Troubleshooting Workflow for Low Yield

G Start: Low Yield Start: Low Yield Check Reaction Monitoring (TLC) Check Reaction Monitoring (TLC) Start: Low Yield->Check Reaction Monitoring (TLC) Incomplete Reaction Incomplete Reaction Check Reaction Monitoring (TLC)->Incomplete Reaction Yes Reaction Complete Reaction Complete Check Reaction Monitoring (TLC)->Reaction Complete No Increase reaction time or temperature cautiously Increase reaction time or temperature cautiously Incomplete Reaction->Increase reaction time or temperature cautiously Check Temperature Control Check Temperature Control Reaction Complete->Check Temperature Control Temperature Too High/Low Temperature Too High/Low Check Temperature Control->Temperature Too High/Low Yes Optimal Temperature Optimal Temperature Check Temperature Control->Optimal Temperature No Adjust temperature control protocol Adjust temperature control protocol Temperature Too High/Low->Adjust temperature control protocol Check Reagent Stoichiometry Check Reagent Stoichiometry Optimal Temperature->Check Reagent Stoichiometry Incorrect Ratio Incorrect Ratio Check Reagent Stoichiometry->Incorrect Ratio Yes Correct Ratio Correct Ratio Check Reagent Stoichiometry->Correct Ratio No Recalculate and use correct stoichiometry Recalculate and use correct stoichiometry Incorrect Ratio->Recalculate and use correct stoichiometry Review Work-up & Purification Review Work-up & Purification Correct Ratio->Review Work-up & Purification Product Loss Product Loss Review Work-up & Purification->Product Loss Yes Optimized Procedure Optimized Procedure Review Work-up & Purification->Optimized Procedure No Refine extraction and purification steps Refine extraction and purification steps Product Loss->Refine extraction and purification steps

Caption: A logical workflow for troubleshooting low product yield.

References

Improving the selectivity of nitration in benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of benzaldehyde and its derivatives. The focus is on improving selectivity and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is meta-nitrobenzaldehyde the primary product in the standard nitration of benzaldehyde?

The aldehyde group (-CHO) is an electron-withdrawing group and a deactivating substituent on the benzene ring. Through resonance, it withdraws electron density primarily from the ortho and para positions. This makes the meta position relatively more electron-rich and therefore more susceptible to electrophilic attack by the nitronium ion (NO₂⁺). The carbocation intermediate formed by meta attack is more stable than the intermediates for ortho and para attack.[1]

Q2: How can the selectivity be shifted to favor the formation of ortho-nitrobenzaldehyde?

While the meta isomer is electronically favored, the yield of the ortho isomer can be increased by modifying the reaction medium. Increasing the concentration of nitric acid relative to sulfuric acid in the nitrating mixture has been shown to improve the yield of 2-nitrobenzaldehyde.[2] This is attributed to a potential change in the reaction mechanism where the nitronium ion coordinates with the aldehyde group, facilitating an intramolecular rearrangement that favors substitution at the nearby ortho position.[2][3][4]

Q3: What are the most common byproducts, and how can their formation be minimized?

Common byproducts include other positional isomers (para-nitrobenzaldehyde), dinitrated products, and oxidation of the aldehyde group to a carboxylic acid.[2][5] To minimize these:

  • Control Temperature: Nitration is highly exothermic.[2] Maintaining a low and constant temperature (e.g., 0-15°C) is critical to prevent over-nitration and side reactions.[6][7]

  • Control Reagent Stoichiometry: Use a controlled amount of the nitrating agent to reduce the likelihood of dinitration.

  • Monitor Reaction Time: Extended reaction times can lead to the formation of oxidation and other degradation products.

Q4: The nitrobenzaldehyde isomers are proving difficult to separate. What are the best purification techniques?

Separation is a significant challenge because the isomers often have very close melting points and boiling points, making standard distillation and fractional crystallization inefficient and potentially hazardous.[8][9]

  • Adsorptive Separation: This is a highly effective method. It involves using adsorbents like X-type or Y-type zeolites that can selectively adsorb one isomer over the others.[8][9]

  • Derivatization: The isomers can be converted into acetals, which have more distinct physical properties and can be separated by distillation. The purified acetals are then hydrolyzed back to the corresponding nitrobenzaldehydes.[3]

  • Emulsifier Treatment: A patented method involves purifying crude nitrobenzaldehyde by treating it with water in the presence of an emulsifier.[10]

Q5: What are the most critical safety precautions to take during nitration?

Nitration reactions are intrinsically hazardous.

  • Thermal Runaway: The reactions are highly exothermic, and a loss of cooling can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing an explosion.[2][3] Always use an ice bath and add reagents slowly and in a controlled manner.

  • Handling of Mixed Acids: Concentrated nitric and sulfuric acids are extremely corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield.

  • Quenching: The reaction should be quenched by pouring the reaction mixture slowly onto a large amount of crushed ice to dissipate heat.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Desired ortho-Isomer The standard nitrating mixture (high in H₂SO₄) strongly favors the meta product.[2]Increase the ratio of nitric acid to sulfuric acid in the nitrating mixture. This has been shown to favor the formation of the ortho isomer.[2] See Protocol 2 for a starting point.
Significant Formation of Benzoic Acid Byproducts The reaction temperature was too high, leading to the oxidation of the aldehyde group.[5]Ensure strict and stable temperature control, keeping the reaction mixture between 0-15°C throughout the addition of benzaldehyde.[7]
Presence of Dinitrated Products The reaction conditions (temperature, time, or concentration of nitrating agent) were too harsh.Reduce the reaction time or the molar equivalents of the nitrating agent. Ensure the temperature does not exceed the recommended range.
Poor Separation of Isomers via Recrystallization The isomers have very similar solubilities and crystal structures, leading to co-crystallization.[8]Avoid relying solely on recrystallization. Employ alternative methods such as adsorptive separation using zeolites or preparative chromatography.[8][9][11]

Data on Isomer Selectivity

The composition of the nitrating mixture significantly impacts the distribution of the resulting nitrobenzaldehyde isomers.

HNO₃ (%w/w)H₂SO₄ (%w/w)H₂O (%w/w)Temperature (°C)Yield 2-NB (%)Yield 3-NB (%)Yield 4-NB (%)
20602020~18~80Traces
30502020~25~73Traces
40402020~35~62Traces
50302020~45~50Traces

Table adapted from data presented in studies on benzaldehyde nitration.[2] 2-NB: 2-nitrobenzaldehyde, 3-NB: 3-nitrobenzaldehyde, 4-NB: 4-nitrobenzaldehyde.

Experimental Protocols

Protocol 1: Standard Nitration for meta-Nitrobenzaldehyde Synthesis [7]

  • Prepare Nitrating Mixture: In a three-neck flask equipped with a thermometer and an addition funnel, add 89 mL of concentrated H₂SO₄. Cool the flask in an ice bath.

  • Slowly add 45 mL of fuming HNO₃ to the sulfuric acid under constant stirring. Ensure the temperature does not exceed 10°C.

  • Nitration: To the cooled nitrating acid, add 10.6 g (10.2 mL) of benzaldehyde dropwise from the addition funnel. Maintain the internal temperature between 5°C and 15°C throughout the addition (this may take approximately 1 hour).

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker.

  • Isolation: The precipitated crude product (primarily 3-nitrobenzaldehyde) is collected by vacuum filtration.

  • Purification: The crude product is washed with water, then a 5% sodium bicarbonate solution, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like toluene/petroleum ether.[7]

Protocol 2: Modified Conditions to Enhance ortho-Isomer Yield

This protocol is based on the principle that higher concentrations of nitric acid favor ortho-nitration.[2][12] Safety precautions must be enhanced due to the higher reactivity.

  • Prepare Nitrating Mixture: In a three-neck flask, prepare a nitrating mixture with a higher weight percentage of HNO₃ (e.g., a 1:1 or 2:1 w/w ratio of HNO₃ to H₂SO₄). This must be done with extreme caution and efficient cooling.

  • Nitration: Cool the mixture to 0°C. Very slowly, add the benzaldehyde derivative dropwise, ensuring the temperature is meticulously maintained at 0-5°C.

  • Reaction Monitoring: Monitor the reaction closely using TLC or GC to determine the optimal reaction time and prevent the formation of byproducts.

  • Work-up and Isolation: Follow the same work-up procedure as in Protocol 1, pouring the mixture onto ice and filtering the precipitate.

  • Purification: Due to the mixed isomer content, purification will likely require adsorptive separation or column chromatography rather than simple recrystallization.

Diagrams

Nitration_Pathway cluster_reagents Reagent Preparation cluster_intermediates Electrophilic Attack & Carbocation Intermediates cluster_products Final Products Benzaldehyde Benzaldehyde Ortho_Int Ortho Intermediate (Less Stable) Benzaldehyde->Ortho_Int Meta_Int Meta Intermediate (Most Stable) Benzaldehyde->Meta_Int Meta Attack (Favored) Para_Int Para Intermediate (Less Stable) Benzaldehyde->Para_Int MixedAcid Mixed Acid (HNO₃ + H₂SO₄) Nitronium Nitronium Ion (NO₂⁺) MixedAcid->Nitronium Generates Electrophile Nitronium->Ortho_Int Nitronium->Meta_Int Nitronium->Para_Int Ortho_Product ortho-Nitrobenzaldehyde Ortho_Int->Ortho_Product Deprotonation Meta_Product meta-Nitrobenzaldehyde (Major Product) Meta_Int->Meta_Product Deprotonation Para_Product para-Nitrobenzaldehyde Para_Int->Para_Product Deprotonation

Caption: Electronic preference for meta-nitration of benzaldehyde.

Troubleshooting_Workflow start Start Experiment check_yield Is ortho-isomer yield too low? start->check_yield increase_hno3 Solution: Increase HNO₃/H₂SO₄ ratio. Monitor temperature closely. check_yield->increase_hno3 Yes check_byproducts Are oxidation byproducts (e.g., benzoic acid) present? check_yield->check_byproducts No increase_hno3->check_byproducts improve_cooling Solution: Improve temperature control. Ensure temp is < 15°C. check_byproducts->improve_cooling Yes check_separation Isomer separation by recrystallization ineffective? check_byproducts->check_separation No improve_cooling->check_separation alt_purification Solution: Use adsorptive separation (zeolites) or chromatography. check_separation->alt_purification Yes end Process Optimized check_separation->end No alt_purification->end

Caption: Troubleshooting decision tree for nitration experiments.

References

Challenges in the scale-up of 2-Hydroxy-6-nitrobenzaldehyde production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 2-Hydroxy-6-nitrobenzaldehyde production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. For instance, in the nitration of salicylaldehyde, improper temperature control can lead to the formation of undesired isomers and byproducts.

    • Recommendation: Carefully review and optimize the reaction parameters. Small-scale trial runs to screen different temperatures and reaction times can help identify the optimal conditions before scaling up.

  • Isomer Formation: The nitration of salicylaldehyde can produce a mixture of isomers, primarily the 3-nitro, 5-nitro, and the desired 6-nitro products. The hydroxyl group of salicylaldehyde directs nitration to the ortho and para positions, making the synthesis of the 6-nitro isomer challenging.[1][2]

    • Recommendation: Consider alternative synthetic routes that offer better regioselectivity, such as the Duff formylation of m-nitrophenol.[2] If using nitration of salicylaldehyde, explore the use of specific solvent systems or catalysts that may favor the formation of the 6-nitro isomer.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Extend the reaction time if necessary, but be cautious of potential byproduct formation with prolonged reaction times.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.

    • Recommendation: Optimize the workup procedure. Ensure the pH is appropriate during extractions to minimize the solubility of the product in the aqueous phase. For purification by recrystallization, carefully select a solvent system that provides good solubility at high temperatures and low solubility at low temperatures to maximize recovery.[1]

Issue 2: Poor Product Purity and Isomer Contamination

Question: My final product is contaminated with other isomers and byproducts. How can I improve the purity of my this compound?

Answer:

Achieving high purity is crucial, and isomer contamination is a common challenge. Here’s how to address it:

  • Recrystallization: This is the most effective method for purifying crude this compound.[1]

    • Recommendation: The choice of solvent is critical. Common solvents for recrystallization of related compounds include ethanol, or a mixed solvent system like toluene-petroleum ether.[1][3] Experiment with different solvents and solvent ratios to find the optimal system for your specific impurity profile. The goal is to find a system where the desired product has high solubility in the hot solvent and low solubility when cold, while the impurities remain in the mother liquor.[1] The use of activated carbon can also help remove colored impurities.[1]

  • Alternative Purification Techniques: If recrystallization is insufficient, other methods can be explored.

    • Recommendation: For large-scale production, a two-phase system with an emulsifier has been shown to be effective in removing positional isomers of nitrobenzaldehydes without the need for complete dissolution and recrystallization, which can be more cost-effective and efficient at scale.[4]

  • Chromatography: While generally less practical for very large-scale production, column chromatography can be used for high-purity applications or to identify and isolate specific impurities.

    • Recommendation: Use analytical HPLC to develop a separation method that can then be scaled up to preparative chromatography if necessary.[1]

Issue 3: Runaway Exothermic Reaction During Nitration

Question: I am concerned about the safety of scaling up the nitration step. How can I prevent a runaway exothermic reaction?

Answer:

Nitration reactions are notoriously exothermic and can pose a significant safety risk, especially during scale-up. Careful control is paramount.

  • Temperature Control: The rate of heat generation increases with temperature, which can lead to a thermal runaway.

    • Recommendation: Ensure the reactor has an efficient cooling system. The reaction should be carried out at a low temperature, and the temperature should be carefully monitored throughout the addition of the nitrating agent.

  • Controlled Reagent Addition: Rapid addition of the nitrating agent can lead to a rapid increase in temperature.

    • Recommendation: Add the nitrating agent slowly and controllably. The addition rate should be adjusted to ensure that the cooling system can effectively dissipate the heat generated.

  • Flow Chemistry: Continuous flow reactors offer significant safety advantages for highly exothermic reactions like nitration.

    • Recommendation: Consider transitioning the process to a flow chemistry setup. Flow reactors have a much higher surface-area-to-volume ratio, allowing for more efficient heat transfer and better temperature control. This can significantly reduce the risk of a runaway reaction.

  • Reaction Calorimetry: Understanding the thermal profile of your reaction is crucial for safe scale-up.

    • Recommendation: Use reaction calorimetry to measure the heat of reaction and the rate of heat release. This data is invaluable for designing a safe and robust process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently discussed synthetic routes are:

  • Nitration of Salicylaldehyde (2-Hydroxybenzaldehyde): This is a direct approach but often suffers from poor regioselectivity, leading to a mixture of isomers.[1][2]

  • Duff Formylation of m-Nitrophenol: This method can offer better control over the position of the formyl group.[2]

  • Multi-step Synthesis from 2,6-Dinitrotoluene: This involves a sequence of reactions including selective reduction of one nitro group, diazotization, hydrolysis to a hydroxyl group, and finally, oxidation of the methyl group to an aldehyde.[1]

Q2: What are the key safety precautions to take during the production of this compound?

A2: Safety is paramount, especially when dealing with nitration reactions. Key precautions include:

  • Handling of Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Always use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Controlling Exothermic Reactions: As detailed in the troubleshooting guide, strict temperature control and slow addition of reagents are critical to prevent runaway reactions.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling any toxic fumes.

  • Emergency Preparedness: Have appropriate spill kits and emergency procedures in place.

Q3: What analytical methods are suitable for determining the purity of this compound?

A3: Several analytical methods can be used to assess the purity and identify impurities:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the desired product and any isomers or byproducts. A reverse-phase C18 column is often used.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used to identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the product and quantify impurities.[1]

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.[1]

Q4: What are some of the common byproducts in the synthesis of this compound?

A4: The byproducts largely depend on the synthetic route. In the nitration of salicylaldehyde, the main byproducts are the other positional isomers: 3-nitro-2-hydroxybenzaldehyde and 5-nitro-2-hydroxybenzaldehyde. Over-nitration to dinitro products is also a possibility if the reaction conditions are not well-controlled. If the synthesis involves oxidation of an alcohol, the corresponding carboxylic acid (2-hydroxy-6-nitrobenzoic acid) can be a byproduct of over-oxidation.[1]

Quantitative Data

The following table summarizes reported yields for the synthesis of this compound and related compounds. Direct comparative data for different scale-up conditions of this compound is limited in publicly available literature.

ProductStarting MaterialMethodReported YieldNotes
5-Nitrosalicylaldehyde SalicylaldehydeNitrationUp to 52%Yield improved with a specific ternary solvent system.[5]
o-Nitrobenzaldehyde o-NitrotolueneMulti-step (Bromination, Hydrolysis, Oxidation)~75%Patent for an industrial preparation method.[6]
6-Nitrosalicylaldehyde (Not specified)Three-step synthesis24% (overall)Mentioned in a forum as a literature value.[7]
m-Nitrobenzaldehyde BenzaldehydeCondensation, Nitration, Hydrolysis86.3% (crude)High yield reported for the crude product before purification.[8]

Experimental Protocols

The following are generalized experimental protocols. These are not validated for large-scale production and should be adapted and optimized for your specific equipment and safety procedures.

Protocol 1: Synthesis via Nitration of Salicylaldehyde (Generalized)

  • Dissolution: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve salicylaldehyde in a suitable solvent such as acetic acid.

  • Cooling: Cool the solution to 0-5 °C using a circulating cooling bath.

  • Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the mixture cool.

  • Nitration: Slowly add the nitrating mixture to the salicylaldehyde solution via the addition funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled low temperature for a specified time, monitoring the reaction by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture over crushed ice with stirring.

  • Isolation: The precipitated crude product is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent.

Protocol 2: Synthesis via Duff Formylation of m-Nitrophenol (Generalized)

  • Mixing Reagents: In a reactor, combine m-nitrophenol, hexamethylenetetramine (HMTA), and an acidic medium such as acetic acid or trifluoroacetic acid.[1]

  • Heating: Heat the mixture under reflux for several hours. The reaction progress should be monitored by TLC or HPLC.

  • Hydrolysis: After the formylation is complete, the intermediate is hydrolyzed by adding an aqueous acid solution (e.g., hydrochloric acid) and heating.

  • Workup: After cooling, the product is isolated by extraction with a suitable organic solvent (e.g., dichloromethane).[1]

  • Purification: The organic extracts are combined, washed, dried, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.

Visualizations

Diagram 1: Synthetic Pathways to this compound

Synthesis_Pathways cluster_nitration Nitration Route cluster_duff Duff Formylation Route Salicylaldehyde Salicylaldehyde Reaction_Nitration Nitration Salicylaldehyde->Reaction_Nitration Nitrating Agent Nitrating Agent Nitrating Agent->Reaction_Nitration Isomer Mixture Isomer Mixture Reaction_Nitration->Isomer Mixture Purification_Nitration Purification Isomer Mixture->Purification_Nitration 2-H-6-NBA_Nitration This compound Purification_Nitration->2-H-6-NBA_Nitration m-Nitrophenol m-Nitrophenol Reaction_Duff Duff Formylation m-Nitrophenol->Reaction_Duff HMTA HMTA / Acid HMTA->Reaction_Duff Crude Product_Duff Crude Product_Duff Reaction_Duff->Crude Product_Duff Purification_Duff Purification Crude Product_Duff->Purification_Duff 2-H-6-NBA_Duff This compound Purification_Duff->2-H-6-NBA_Duff

Caption: Alternative synthetic routes to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure_SM Source High-Purity Starting Materials Check_Purity->Impure_SM Impure Check_Reaction_Progress Monitor Reaction Progress (TLC/HPLC) Check_Purity->Check_Reaction_Progress Pure End Yield Improved Impure_SM->End Incomplete_Reaction Optimize Reaction Time / Temperature Check_Reaction_Progress->Incomplete_Reaction Incomplete Analyze_Byproducts Analyze Byproducts (GC-MS/NMR) Check_Reaction_Progress->Analyze_Byproducts Complete Incomplete_Reaction->End Isomer_Formation Consider Alternative Synthetic Route / Optimize Selectivity Analyze_Byproducts->Isomer_Formation High Isomer Content Review_Workup Review Workup and Purification Steps Analyze_Byproducts->Review_Workup Other Byproducts Isomer_Formation->End Product_Loss Optimize Extraction pH / Recrystallization Solvent Review_Workup->Product_Loss Loss Detected Product_Loss->End

Caption: Decision tree for troubleshooting low product yield.

References

Removal of unreacted starting materials from 2-Hydroxy-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-6-nitrobenzaldehyde. Our aim is to help you overcome common challenges in removing unreacted starting materials and other impurities.

Frequently Asked Questions (FAQs)

Q1: My crude this compound product is a dark, oily residue. How can I purify it?

A1: A common first step for isolating the crude product is precipitation. This is often achieved by pouring the reaction mixture into a large volume of ice or an ice-water mixture[1]. The sudden cooling and dilution cause the product, which is typically less soluble in aqueous media, to precipitate out. The resulting solid can then be collected by filtration. If your product remains oily, this may indicate the presence of significant impurities. In this case, proceeding with an extraction followed by column chromatography is recommended.

Q2: What are the most common impurities I should expect in my crude product?

A2: The impurities will depend on your synthetic route. Common methods like the Duff or Reimer-Tiemann reactions can result in unreacted starting materials and isomeric byproducts.[2][3][4] Potential impurities include:

  • Unreacted Starting Materials: m-Nitrophenol or salicylaldehyde.[1][3]

  • Isomeric Byproducts: 2-Hydroxy-3-nitrobenzaldehyde and 2-Hydroxy-5-nitrobenzaldehyde.[1][5]

  • Oxidation Products: The aldehyde group can be oxidized to a carboxylic acid.[1]

Q3: I performed a recrystallization, but my product is still not pure. What can I do?

A3: If a single recrystallization is insufficient, you can try a second recrystallization with a different solvent system. For moderately polar compounds like this compound, a mixture of ethyl acetate and hexane is often effective.[1] Alternatively, for more challenging separations, column chromatography is the most powerful technique.[1]

Q4: What is the recommended method for removing colored impurities?

A4: The use of activated carbon during recrystallization can effectively remove colored impurities, yielding high-purity, yellow crystals of this compound.[1]

Q5: How can I separate this compound from its isomers?

A5: Column chromatography is extensively used for separating isomers of nitrated benzaldehydes.[1] Silica gel is the most common stationary phase for this purpose. A solvent gradient of hexane and ethyl acetate is typically employed to elute the different isomers based on their polarity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after precipitation The product is partially soluble in the aqueous mixture.Ensure the precipitation is carried out in a large volume of ice-cold water to minimize solubility.
Product appears as an oil after solvent removal Presence of low-melting impurities or residual solvent.Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization. If this fails, proceed with column chromatography.
Multiple spots on TLC after recrystallization Co-crystallization of impurities with the product.Perform column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to separate the components.[1]
Product is dark yellow or brown Presence of colored impurities.During recrystallization, add a small amount of activated carbon to the hot solution and filter it through celite before cooling.[1]
Melting point of the purified product is broad or lower than expected (lit. m.p. 50-51 °C) [3]The product is still impure.Repeat the purification step (recrystallization or column chromatography). Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow the silica gel to pack evenly. Drain the excess hexane until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel and dry it. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Monitor the separation by running TLC on the collected fractions. Use a suitable mobile phase (e.g., 80:20 hexane:ethyl acetate) and visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary
Parameter Value Reference
Melting Point 50-51 °C[3]
Molecular Weight 167.12 g/mol [6]
Typical Recrystallization Solvents Ethanol, Ethyl acetate/Hexane[1]
Column Chromatography Stationary Phase Silica Gel[1]
Column Chromatography Mobile Phase Hexane/Ethyl Acetate Gradient[1]

Purification Workflow

PurificationWorkflow crude_product Crude this compound (from reaction mixture) precipitation Precipitation (Pour into ice-water) crude_product->precipitation filtration1 Filtration precipitation->filtration1 solid_crude Solid Crude Product filtration1->solid_crude mother_liquor1 Mother Liquor (Contains impurities) filtration1->mother_liquor1 Discard recrystallization Recrystallization (e.g., Ethanol or EtOAc/Hexane) solid_crude->recrystallization column_chromatography Column Chromatography (Silica gel, Hexane/EtOAc) solid_crude->column_chromatography If recrystallization is insufficient filtration2 Filtration recrystallization->filtration2 pure_product1 Pure this compound filtration2->pure_product1 mother_liquor2 Mother Liquor (Contains impurities) filtration2->mother_liquor2 Discard pure_product2 Pure this compound column_chromatography->pure_product2 impurities Separated Impurities column_chromatography->impurities Discard

Caption: Workflow for the purification of this compound.

References

Validation & Comparative

Comparison of Analytical Methods for the Quantification of 2-Hydroxy-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the quantitative determination of 2-Hydroxy-6-nitrobenzaldehyde, a key intermediate in various synthetic processes. The selection of an appropriate analytical technique is critical for ensuring the quality and purity of this compound in research and drug development settings. This document outlines the principles, performance characteristics, and experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

While specific validated performance data for this compound is not extensively available in publicly accessible literature, the quantitative parameters presented in this guide are based on established performance levels for structurally similar nitroaromatic compounds. These values serve as a reliable reference for method development and validation.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the quantification of small aromatic nitro compounds, providing an estimated performance for this compound.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 ng/mL0.3 - 1.5 µg/mL
Linearity (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Specificity HighVery HighLow to Moderate

Methodology and Experimental Protocols

Detailed experimental protocols for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high specificity and sensitivity. It is suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like this compound to improve volatility and thermal stability.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (for trace analysis) or split.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Scan Mode: Full scan (e.g., m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetone.

    • Create calibration standards by serial dilution.

    • Dissolve the sample in the same solvent to a concentration within the calibration range.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

    • Quantify the analyte in the sample using the calibration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light. Its main limitation is the potential for interference from other absorbing species in the sample matrix.

Experimental Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Measurement Parameters:

    • Solvent: A suitable solvent in which this compound is soluble and that is transparent in the measurement wavelength range (e.g., ethanol, methanol, or acetonitrile).

    • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm).

  • Standard Preparation:

    • Prepare a stock solution of known concentration (e.g., 100 µg/mL) in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Dissolve the sample in the solvent to obtain a concentration that falls within the linear range of the calibration curve.

  • Quantification:

    • Measure the absorbance of the standard solutions at the λmax.

    • Construct a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine the concentration from the calibration curve using the Beer-Lambert law.

Visualizations

General Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing stock Stock Solution Preparation cal_standards Calibration Standards (Serial Dilution) stock->cal_standards hplc HPLC-UV Analysis cal_standards->hplc Injection gcms GC-MS Analysis cal_standards->gcms Injection uvvis UV-Vis Analysis cal_standards->uvvis Measurement sample_prep Sample Preparation (Dissolution & Filtration) sample_prep->hplc sample_prep->gcms sample_prep->uvvis calibration Calibration Curve Generation hplc->calibration gcms->calibration uvvis->calibration quantification Quantification of Analyte calibration->quantification

Caption: General workflow for the quantification of this compound.

Method Selection Logic

method_selection node_result node_result start Need for Quantification volatility Is the analyte volatile & thermally stable? start->volatility complexity Is the sample matrix complex? volatility->complexity No gcms GC-MS volatility->gcms Yes specificity Is high specificity required? complexity->specificity Yes cost_speed Is cost/speed a primary concern? complexity->cost_speed No hplc HPLC-UV specificity->hplc No specificity->gcms Yes cost_speed->hplc No uvvis UV-Vis cost_speed->uvvis Yes

A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Hydroxy-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a compound like 2-Hydroxy-6-nitrobenzaldehyde, a versatile intermediate in organic synthesis[1], ensuring high purity is paramount for the desired reaction outcomes and the safety of subsequent products. This guide provides a comprehensive comparison of two of the most powerful and widely used analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the experimental protocols, present comparative data, and discuss the relative strengths and weaknesses of each method for the analysis of this compound.

Analytical Workflow Overview

A systematic approach is essential for the accurate purity determination of a chemical substance. The general workflow involves sample preparation, chromatographic analysis, data acquisition, and interpretation to identify and quantify the main component and any impurities.

Analytical Workflow cluster_sample Sample Handling cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample_Preparation Sample Preparation (Dissolution, Derivatization if needed) HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Inject GC_Analysis GC Analysis Sample_Preparation->GC_Analysis Inject Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition GC_Analysis->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Data_Acquisition->Data_Analysis

Caption: General workflow for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. Given that this compound is a solid at room temperature, HPLC is a highly suitable method for its purity determination. A reverse-phase HPLC method is generally preferred for this type of aromatic compound.

Experimental Protocol: HPLC

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient from its degradation products and process-related impurities. The following protocol is a robust starting point for the analysis of this compound, adapted from methods for similar nitroaromatic compounds.

HPLC Experimental Workflow Start Start Prepare_Mobile_Phase Prepare Mobile Phase (e.g., Acetonitrile:Water with acid) Start->Prepare_Mobile_Phase Prepare_Sample Prepare Sample Solution (Dissolve in Mobile Phase) Start->Prepare_Sample Equilibrate_HPLC Equilibrate HPLC System Prepare_Mobile_Phase->Equilibrate_HPLC Inject_Sample Inject Sample Prepare_Sample->Inject_Sample Equilibrate_HPLC->Inject_Sample Run_Gradient Run Chromatographic Separation Inject_Sample->Run_Gradient Detect_Analytes Detect Analytes (UV Detector) Run_Gradient->Detect_Analytes Process_Data Process Chromatogram Detect_Analytes->Process_Data End End Process_Data->End

Caption: Workflow for HPLC analysis of this compound.

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic isomers.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure good peak shape. For example, a gradient from 30% to 70% acetonitrile over 20 minutes can be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of nitrobenzaldehydes, a wavelength of around 240-260 nm is suitable for detection[2].

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 0.1 mg/mL).

Gas Chromatography (GC) Analysis

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound is a solid, it has a sufficiently low molecular weight to be amenable to GC analysis, especially with a suitable temperature program. GC can offer higher resolution and faster analysis times compared to HPLC for certain applications.

Experimental Protocol: GC

For the GC analysis of a phenolic and nitroaromatic compound like this compound, a high-temperature capillary column is required. Derivatization is an option to improve volatility and peak shape, but direct analysis is also feasible.

GC Experimental Workflow Start Start Prepare_Sample_GC Prepare Sample Solution (Dissolve in a volatile solvent) Start->Prepare_Sample_GC Set_GC_Parameters Set GC-FID/MS Parameters Start->Set_GC_Parameters Inject_Sample_GC Inject Sample (Split/Splitless) Prepare_Sample_GC->Inject_Sample_GC Set_GC_Parameters->Inject_Sample_GC Temperature_Program Run Temperature Program Inject_Sample_GC->Temperature_Program Detect_Analytes_GC Detect Analytes (FID or MS) Temperature_Program->Detect_Analytes_GC Process_Data_GC Process Chromatogram Detect_Analytes_GC->Process_Data_GC End End Process_Data_GC->End

Caption: Workflow for GC analysis of this compound.

Instrumentation:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and an autosampler.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Split injection (e.g., 50:1 split ratio) for higher concentrations or splitless for trace analysis.

  • Injection Volume: 1 µL.

  • Sample Preparation: A solution of this compound is prepared in a volatile solvent such as acetone or ethyl acetate at a concentration of approximately 1 mg/mL.

Comparison of HPLC and GC for Purity Analysis

The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation.

FeatureHPLCGC
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for this compound and its potential non-volatile impurities.Suitable for volatile and thermally stable compounds. Requires thermal stability of the analyte.
Potential Impurities Excellent for separating positional isomers (e.g., 2-hydroxy-4-nitrobenzaldehyde, 2-hydroxy-5-nitrobenzaldehyde) and non-volatile starting materials or by-products.Can be effective for separating volatile impurities. Positional isomers may be challenging to separate without specialized columns.
Speed Typically longer analysis times (15-30 minutes).Generally faster analysis times (5-15 minutes).
Resolution Good resolution, which can be optimized by adjusting mobile phase composition and gradient.Often provides very high resolution, especially with long capillary columns.
Sensitivity Dependent on the detector and the chromophore of the analyte. UV detection is generally sensitive for nitroaromatic compounds.FID provides excellent sensitivity for organic compounds. MS detection offers high sensitivity and specificity.
Sample Preparation Simple dissolution in a suitable solvent is usually sufficient.May require derivatization for polar compounds to improve volatility and peak shape, although direct analysis is possible for this compound.
Instrumentation Cost Moderate to high.Moderate to high, especially with an MS detector.
Typical Throughput Lower due to longer run times.Higher due to shorter run times.

Discussion

For the routine purity analysis of this compound, HPLC is generally the more robust and versatile technique . Its ability to handle non-volatile compounds at ambient temperatures makes it less likely to cause degradation of the analyte during analysis. Furthermore, HPLC is particularly adept at separating positional isomers, which are common impurities in the synthesis of substituted aromatic compounds. The synthesis of this compound can potentially yield other isomers such as 2-hydroxy-4-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzaldehyde, and HPLC with a C18 column is well-suited for their separation.

GC, on the other hand, can be a valuable complementary technique, especially when coupled with a mass spectrometer (GC-MS) . GC-MS is excellent for the identification of unknown volatile or semi-volatile impurities by providing their mass spectra. While direct GC analysis of this compound is feasible, the presence of the polar hydroxyl group can sometimes lead to peak tailing. Derivatization could mitigate this but adds a step to the sample preparation process. For a simple purity assay, GC-FID can be a fast and sensitive option if the potential impurities are known to be volatile and well-separated from the main peak under the chosen conditions.

Conclusion

Both HPLC and GC are powerful analytical tools for assessing the purity of this compound.

  • HPLC is recommended as the primary technique for routine quality control due to its robustness, versatility in handling non-volatile compounds, and excellent capability in separating positional isomers.

  • GC, particularly GC-MS, serves as an excellent confirmatory and investigatory tool for identifying volatile impurities and for rapid screening when high throughput is required.

The choice of method will ultimately depend on the specific requirements of the analysis, including the expected impurities, the need for structural elucidation of unknowns, and the desired sample throughput. For comprehensive characterization and in-depth impurity profiling, the use of both techniques is often the most effective strategy.

References

A Comparative Guide to the Structural Characterization of 2-Hydroxy-6-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural characterization of 2-Hydroxy-6-nitrobenzaldehyde and its derivatives. By examining experimental data from various analytical techniques, this document aims to offer a comprehensive understanding of the structural nuances of this important class of compounds. The inherent reactivity of the aldehyde, hydroxyl, and nitro groups makes these molecules versatile building blocks in organic synthesis, particularly for the development of Schiff bases and metal complexes with significant biological and material science applications.

Executive Summary

Data Presentation: Comparative Structural Parameters

The following tables summarize key quantitative data from the structural characterization of this compound and its related derivatives.

Table 1: Comparative FT-IR Spectroscopic Data (cm⁻¹)

Functional GroupThis compound (Expected)2-Nitrobenzaldehyde Derivative ¹2-Hydroxybenzaldehyde Derivative ²Key Observations
O-H Stretch~3100-3300 (broad)-~3100-3300 (broad)The broadness indicates intermolecular or intramolecular hydrogen bonding.
Aromatic C-H Stretch>3000~3041~3060Typical for aromatic C-H bonds.
Aldehyde C-H Stretch~2850 & ~2750-~2850 & ~2750Characteristic Fermi resonance doublets for the aldehyde C-H.
C=O Stretch~1650-1670-~1670Position is influenced by conjugation and hydrogen bonding.
C=N Stretch (Schiff Base)-~1652-The key indicator of Schiff base formation.[1]
NO₂ Asymmetric Stretch~1530~1533-A strong absorption characteristic of the nitro group.[2]
NO₂ Symmetric Stretch~1350~1349-Another strong absorption for the nitro group.[2]
C-O Stretch (Phenolic)~1200-1300-~1285Indicates the presence of the phenolic hydroxyl group.

¹ Data for a Schiff base of 2-nitrobenzaldehyde.[1][2] ² Data for 2-hydroxybenzaldehyde.

Table 2: Comparative ¹H NMR Spectroscopic Data (δ, ppm)

ProtonThis compound (in DMSO-d₆)2-Nitrobenzaldehyde (in CDCl₃) ³2-Hydroxybenzaldehyde (in CDCl₃) ⁴Key Observations
-CHO~9.8-10.5~10.42~9.83The aldehydic proton is highly deshielded.
-OH~11.0-12.0-~11.07The phenolic proton is significantly deshielded due to hydrogen bonding.
Aromatic Protons~7.0-8.5~7.7-8.2~6.8-7.6The electron-withdrawing nitro group causes a downfield shift of aromatic protons.

³ Data for 2-nitrobenzaldehyde. ⁴ Data for 2-hydroxybenzaldehyde.[3]

Table 3: Comparative Crystal Structure Data

Parameter2-Hydroxy-5-nitrobenzaldehyde ⁵(2-nitrobenzyl)glycine ⁶Key Observations
Crystal SystemMonoclinicMonoclinicBoth compounds crystallize in the monoclinic system.
Space GroupP2₁/nP2₁/cThe space groups are centrosymmetric.
a (Å)7.2580 (17)12.215 (8)Cell parameters vary significantly with the molecular structure.
b (Å)8.3960 (13)8.096 (5)
c (Å)Not Specified10.608 (7)
β (°)Not Specified115.324 (7)
N-O bond lengths (Å)Not Specified1.210(3), 1.204(3)These bond lengths are typical for a nitro group.[2]
Intramolecular H-bondO-H···O (aldehyde)-A common feature in ortho-hydroxybenzaldehydes.
Intermolecular H-bondC-H···ON-H···O, O-H···NThese interactions stabilize the crystal packing.[2]

⁵ Data for the isomer 2-hydroxy-5-nitrobenzaldehyde. ⁶ A derivative of 2-nitrobenzaldehyde.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound derivatives.

Synthesis of a this compound Schiff Base Derivative (General Procedure)
  • Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL) in a round-bottom flask.

  • Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine.

  • Catalysis (Optional): A catalytic amount of an acid, such as a few drops of glacial acetic acid, can be added to facilitate the condensation reaction.

  • Reflux: The reaction mixture is then refluxed for a period ranging from 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid Schiff base is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to yield the pure Schiff base derivative.

Characterization Techniques
  • FT-IR Spectroscopy: Infrared spectra are typically recorded on a spectrometer in the range of 4000-400 cm⁻¹. Solid samples are prepared as KBr pellets. The spectra are analyzed for the characteristic vibrational frequencies of the functional groups.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Deuterated solvents such as DMSO-d₆ or CDCl₃ are used to dissolve the samples. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

  • Single-Crystal X-ray Diffraction: A single crystal of the compound suitable for X-ray analysis is mounted on a diffractometer. The diffraction data is collected at a specific temperature (e.g., 296 K). The crystal structure is solved and refined using appropriate software packages to determine the precise bond lengths, bond angles, and overall molecular geometry.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the study of this compound derivatives.

Synthesis_of_Schiff_Base This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Primary Amine Primary Amine Primary Amine->Reaction Mixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Mixture Acid Catalyst (Optional) Acid Catalyst (Optional) Acid Catalyst (Optional)->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Cooling & Filtration Cooling & Filtration Reflux->Cooling & Filtration Crude Schiff Base Crude Schiff Base Cooling & Filtration->Crude Schiff Base Recrystallization Recrystallization Crude Schiff Base->Recrystallization Pure Schiff Base Derivative Pure Schiff Base Derivative Recrystallization->Pure Schiff Base Derivative

Caption: General workflow for the synthesis of a Schiff base derivative.

Structural_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesized Derivative Synthesized Derivative FT-IR Spectroscopy FT-IR Spectroscopy Synthesized Derivative->FT-IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Synthesized Derivative->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Synthesized Derivative->X-ray Crystallography Vibrational Frequencies Vibrational Frequencies FT-IR Spectroscopy->Vibrational Frequencies Chemical Shifts Chemical Shifts NMR Spectroscopy->Chemical Shifts Bond Lengths & Angles Bond Lengths & Angles X-ray Crystallography->Bond Lengths & Angles Molecular Structure Molecular Structure Vibrational Frequencies->Molecular Structure Chemical Shifts->Molecular Structure Bond Lengths & Angles->Molecular Structure

Caption: Workflow for the structural characterization of derivatives.

References

Comparative study of 2-Hydroxy-6-nitrobenzaldehyde and its isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 2-Hydroxy-6-nitrobenzaldehyde and Its Isomers for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of this compound and its various isomers. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the physicochemical properties, synthesis methodologies, and biological activities of these compounds. All quantitative data is presented in clear, tabular formats, and key experimental protocols are described. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and logical relationships, adhering to the specified formatting guidelines.

Physicochemical Properties

The isomers of hydroxy-nitrobenzaldehyde, while sharing the same molecular formula (C₇H₅NO₄) and molecular weight (167.12 g/mol ), exhibit distinct physical properties due to the varied positions of the hydroxyl, nitro, and aldehyde functional groups on the benzene ring. These differences can influence their reactivity, solubility, and biological interactions.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound 16855-08-6[1]167.12[1]53-54[2]-
2-Hydroxy-3-nitrobenzaldehyde5274-70-4[3]167.12[3]--
2-Hydroxy-4-nitrobenzaldehyde2460-58-4[4]167.12[4]--
2-Hydroxy-5-nitrobenzaldehyde97-51-8[5]167.12[5][6]125-128[5][6]Light yellow powder[7]
3-Hydroxy-2-nitrobenzaldehyde42123-33-1[8]167.12[8]--
3-Hydroxy-4-nitrobenzaldehyde704-13-2[9][10]167.12[9][10]127-131[10]Solid[10]
4-Hydroxy-2-nitrobenzaldehyde90151-04-5167.12--
4-Hydroxy-3-nitrobenzaldehyde3011-34-5[11]167.12[11]--
5-Hydroxy-2-nitrobenzaldehyde42454-06-8167.12165-169[12][13]-

Synthesis of Hydroxy-Nitrobenzaldehyde Isomers

The synthesis of these isomers typically involves two main strategies: the nitration of a corresponding hydroxybenzaldehyde or the formylation of a nitrophenol. The choice of starting material and reaction conditions dictates the resulting isomer.

General Synthesis Workflow

Synthesis_Workflow cluster_0 Nitration Route cluster_1 Formylation Route Hydroxybenzaldehyde Hydroxybenzaldehyde Nitration Nitration Hydroxybenzaldehyde->Nitration Nitrating Agent Nitrating Agent Nitrating Agent->Nitration Isomer Mixture Isomer Mixture Nitration->Isomer Mixture Separation Separation Isomer Mixture->Separation Hydroxy-Nitrobenzaldehyde Isomers Hydroxy-Nitrobenzaldehyde Isomers Separation->Hydroxy-Nitrobenzaldehyde Isomers Nitrophenol Nitrophenol Formylation Formylation Nitrophenol->Formylation Formylating Agent Formylating Agent Formylating Agent->Formylation Isomer Mixture_2 Isomer Mixture Formylation->Isomer Mixture_2 Separation_2 Separation Isomer Mixture_2->Separation_2 Hydroxy-Nitrobenzaldehyde Isomers_2 Hydroxy-Nitrobenzaldehyde Isomers Separation_2->Hydroxy-Nitrobenzaldehyde Isomers_2

Caption: General synthesis routes for hydroxy-nitrobenzaldehyde isomers.

Experimental Protocols

1. Nitration of Salicylaldehyde (2-Hydroxybenzaldehyde)

This method is a common route to synthesize isomers like 2-hydroxy-3-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzaldehyde. The hydroxyl group is ortho- and para-directing, leading to a mixture of products.

  • Materials: Salicylaldehyde, fuming nitric acid, sulfuric acid, acetic anhydride, crushed ice.

  • Procedure:

    • A solution of salicylaldehyde in acetic anhydride is cooled to 0-5 °C.

    • A pre-cooled mixture of fuming nitric acid and sulfuric acid is added dropwise while maintaining the low temperature.

    • The reaction mixture is stirred for a specified time and then poured onto crushed ice.

    • The precipitated product is filtered, washed with cold water, and dried.

    • The resulting mixture of isomers is then separated using techniques like fractional crystallization or column chromatography.

2. Formylation of m-Nitrophenol (Duff Reaction)

The Duff reaction is a method for the ortho-formylation of phenols and can be used to synthesize this compound from m-nitrophenol.[2]

  • Materials: m-Nitrophenol, hexamethylenetetramine (HMTA), glacial acetic acid or trifluoroacetic acid.

  • Procedure:

    • m-Nitrophenol and HMTA are dissolved in the chosen acid solvent.

    • The mixture is heated under reflux for several hours.

    • The reaction is then hydrolyzed by adding water and heating.

    • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which is then purified.

3. Reimer-Tiemann Reaction

This reaction can be used to synthesize hydroxybenzaldehydes from phenols and chloroform in a basic solution. For example, 2-Hydroxy-6-nitrosalicylaldehyde can be synthesized from m-nitrophenol.[2]

  • Materials: m-Nitrophenol, sodium hydroxide, chloroform, water, hydrochloric acid.

  • Procedure:

    • A solution of sodium hydroxide in water is prepared, and m-nitrophenol is dissolved in it.

    • Chloroform is added, and the mixture is refluxed for several hours.[14]

    • Excess chloroform is removed by distillation.

    • The remaining solution is acidified with hydrochloric acid.

    • The product is isolated by steam distillation or extraction and purified.

Comparative Biological Activities

The biological activities of these isomers are of significant interest in drug discovery. The position of the functional groups can drastically alter their interaction with biological targets. Many of these compounds serve as precursors for Schiff bases, which are known for a wide range of biological effects.

  • 2-Hydroxy-5-nitrobenzaldehyde: This isomer is used in the synthesis of Schiff base ligands.[5] It has been studied for its interaction with the rat hepatic glucose 6-phosphatase system.[5] Derivatives of this compound are investigated for their potential as anti-inflammatory and antimicrobial agents.[7]

  • 2-Nitrobenzaldehyde (a related compound): While not a hydroxy-isomer, it is a key precursor for many biologically active molecules. Its derivatives, including Schiff bases and hydrazones, have shown antimicrobial, anti-inflammatory, antitumor, and antifungal properties.[15] It is also a starting material in the synthesis of indigo dye.[16]

  • 3-Hydroxy-4-nitrobenzaldehyde: A study on liver alcohol dehydrogenase showed that this compound is a substrate for the enzyme, allowing for the characterization of a transient intermediate in the reduction reaction.[10]

  • General Trends: The presence of the electron-withdrawing nitro group often enhances the biological activity of these compounds.[17] For instance, in a series of 2-hydroxythiobenzanilides, increasing the electron-accepting ability of substituents on the phenyl ring led to higher antimycobacterial activity.[17] Schiff bases derived from various hydroxy-nitrobenzaldehydes have been investigated for their antimicrobial, antioxidant, and DNA cleavage activities.[18]

Logical Relationships in Biological Activity Screening

The process of evaluating the biological potential of these isomers often follows a structured workflow, from initial synthesis to detailed mechanistic studies.

Biological_Activity_Screening Isomer_Synthesis Isomer Synthesis and Purification Schiff_Base_Formation Schiff Base Formation (Optional) Isomer_Synthesis->Schiff_Base_Formation In_Vitro_Screening In Vitro Screening (Antimicrobial, Antioxidant, etc.) Isomer_Synthesis->In_Vitro_Screening Schiff_Base_Formation->In_Vitro_Screening DNA_Interaction_Studies DNA Interaction Studies (Binding, Cleavage) In_Vitro_Screening->DNA_Interaction_Studies Enzyme_Inhibition_Assays Enzyme Inhibition Assays In_Vitro_Screening->Enzyme_Inhibition_Assays QSAR_Studies QSAR and Computational Modeling DNA_Interaction_Studies->QSAR_Studies Enzyme_Inhibition_Assays->QSAR_Studies Lead_Compound_Identification Lead Compound Identification QSAR_Studies->Lead_Compound_Identification

Caption: Workflow for biological activity screening of hydroxy-nitrobenzaldehyde isomers.

References

A Spectroscopic Duel: Unraveling the Isomeric Differences Between 2-Hydroxy-6-nitrobenzaldehyde and 2-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. This guide provides a detailed spectroscopic comparison of 2-Hydroxy-6-nitrobenzaldehyde and 2-Hydroxy-4-nitrobenzaldehyde, offering experimental data and protocols to distinguish and characterize these closely related aromatic aldehydes.

The positioning of the nitro group on the benzaldehyde ring profoundly influences the electronic environment and, consequently, the spectroscopic properties of this compound and 2-Hydroxy-4-nitrobenzaldehyde. While both isomers share the same molecular formula (C₇H₅NO₄) and weight (167.12 g/mol ), their distinct substitution patterns give rise to unique spectral fingerprints in various analytical techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the two isomers, providing a clear and objective comparison.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy reveals subtle yet significant differences in the chemical environments of the protons and carbons in the two isomers. The data presented here was obtained in DMSO-d₆.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound ~9.98 (s, 1H, -CHO), ~13 (s, 1H, -OH), Aromatic protons exhibit complex splitting patterns.[1]~193.0 (C=O), Aromatic carbons show distinct signals influenced by the substituents.[1]
2-Hydroxy-4-nitrobenzaldehyde Aromatic and aldehyde proton signals are present.Carbonyl carbon and aromatic carbons are observed.

Note: Specific peak assignments for all aromatic protons and carbons can be complex and may require advanced 2D NMR techniques for definitive confirmation.

Table 2: FTIR Spectroscopic Data

Vibrational spectroscopy provides insights into the functional groups present in the molecules. The characteristic stretching and bending vibrations are diagnostic for the aldehyde, hydroxyl, and nitro groups.

Functional Group This compound (cm⁻¹) 2-Hydroxy-4-nitrobenzaldehyde (cm⁻¹)
O-H Stretch (phenolic) Broad band, influenced by intramolecular hydrogen bonding.[1]Characteristic broad band.
C-H Stretch (aromatic) Typically above 3000.[1]Typically above 3000.
C=O Stretch (aldehyde) Characteristic sharp peak.Characteristic sharp peak.
NO₂ Asymmetric Stretch Present.[1]Present.
NO₂ Symmetric Stretch Present.[1]Present.
Table 3: Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds.

Compound Molecular Ion (m/z) Key Fragmentation Peaks (m/z)
This compound 167[2]Fragmentation involves losses of small neutral molecules like CO, NO, and NO₂.[1]
2-Hydroxy-4-nitrobenzaldehyde 167[3]Shows a top peak at m/z 167 and other significant peaks at 65 and 39.[3]
Table 4: UV-Vis Spectroscopic Data

UV-Vis spectroscopy reveals the electronic transitions within the molecules, which are influenced by the conjugated systems and the presence of auxochromes and chromophores. The spectra of nitrobenzaldehyde isomers are generally characterized by weak n→π* transitions around 350 nm and stronger π→π* transitions at lower wavelengths.[4]

Compound λmax (nm) Solvent
This compound Absorption bands at 295 and 340 nm have been observed for a related compound, 2-hydroxy-6-nitro-1-naphthaldehyde.[5]Acetonitrile
2-Hydroxy-4-nitrobenzaldehyde Specific experimental data for this isomer was not prominently available in the searched literature. However, nitrobenzaldehydes generally exhibit strong absorptions around 250 nm.[4]General

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet die and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a suitable lower m/z (e.g., 40) to a higher m/z (e.g., 300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of the two isomers.

Spectroscopic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample_6 This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample_6->NMR FTIR FTIR Spectroscopy Sample_6->FTIR MS Mass Spectrometry (GC-MS) Sample_6->MS UV_Vis UV-Vis Spectroscopy Sample_6->UV_Vis Sample_4 2-Hydroxy-4-nitrobenzaldehyde Sample_4->NMR Sample_4->FTIR Sample_4->MS Sample_4->UV_Vis Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_FTIR Vibrational Frequencies (cm⁻¹) Functional Group Identification FTIR->Data_FTIR Data_MS Molecular Ion (m/z) Fragmentation Pattern MS->Data_MS Data_UV Absorption Maxima (λmax) Electronic Transitions UV_Vis->Data_UV Comparison Side-by-Side Comparison of Spectroscopic Data Data_NMR->Comparison Data_FTIR->Comparison Data_MS->Comparison Data_UV->Comparison

Caption: Workflow for the spectroscopic comparison of the two isomers.

This comprehensive guide provides the necessary data and methodologies to effectively differentiate between this compound and 2-Hydroxy-4-nitrobenzaldehyde. The subtle shifts in spectroscopic signals, driven by the distinct electronic effects of the nitro group's position, serve as reliable markers for the unambiguous identification and characterization of these important chemical compounds.

References

A Comparative Guide to the Synthetic Routes of 2-Hydroxy-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated synthetic routes for 2-Hydroxy-6-nitrobenzaldehyde, a valuable building block in organic synthesis. The following sections detail various synthetic strategies, presenting key performance indicators and experimental protocols to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds and Schiff bases, which are explored for their potential applications in materials science and coordination chemistry.[1] The selection of an appropriate synthetic route is crucial for achieving desired yields, purity, and scalability. This document outlines and compares the most common methods for its preparation.

Synthetic Route Comparison

The synthesis of this compound can be broadly categorized into two main approaches: direct formylation of a substituted phenol and multi-step synthesis from an aromatic precursor. Each approach has its own set of advantages and challenges in terms of yield, scalability, and safety.

Synthetic RouteStarting MaterialKey ReagentsReported YieldPurityReaction TimeKey AdvantagesKey Disadvantages
Duff Reaction m-NitrophenolHexamethylenetetramine (HMTA), acetic anhydride, acetic acidFavorableRequires purificationNot specifiedOne-pot reaction, readily available starting materials.Yields can be modest with electron-withdrawing groups; conflicting reports on applicability to nitrophenols.[1]
Reimer-Tiemann Reaction m-NitrophenolChloroform, sodium hydroxideModerateRequires separation from isomers and unreacted starting material.~1 hour refluxWell-established method for ortho-formylation.Formation of by-products; separation can be challenging.
Multi-step Synthesis via p-Toluenesulfonic Acid 2-Nitrotoluenep-Toluenesulfonic acid, sodium nitrate, reducing agent, sodium nitrite, oxidizing agent~80% (initial steps)Requires purification at multiple stages.Multi-dayGood control over isomer formation.Multi-step process, potentially lower overall yield, involves several intermediate purification steps.[2]
Oxidation of 2-Hydroxy-6-nitrobenzyl alcohol 2-Hydroxy-6-nitrobenzyl alcoholSelective oxidizing agent (e.g., copper-catalyzed air oxidation)HighGenerally high, depending on the oxidant.Not specifiedPotentially high yield and selectivity in the final oxidation step.Requires the prior synthesis of the benzyl alcohol precursor.

Experimental Protocols

Duff Reaction (Modified)

This method involves the direct ortho-formylation of m-nitrophenol. An improved Duff reaction can provide favorable yields.[2]

Procedure:

  • To a solution of m-nitrophenol in acetic acid, add hexamethylenetetramine (HMTA) and acetic anhydride.

  • Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography.

  • After completion, pour the reaction mixture into an ice-water mixture.

  • The precipitated product is collected by filtration.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain yellow crystals.[1]

Reimer-Tiemann Reaction

This classical method utilizes chloroform in a strong basic medium to achieve ortho-formylation.

Procedure:

  • Dissolve m-nitrophenol in an aqueous solution of sodium hydroxide.

  • Add chloroform dropwise to the solution while maintaining the reaction temperature.

  • Reflux the mixture for approximately one hour.[2]

  • After the reaction, remove the excess chloroform.

  • Acidify the reaction mixture with a dilute acid (e.g., H₂SO₄) and perform steam distillation.[2]

  • The desired product, this compound, can be separated from unreacted m-nitrophenol by extraction with a sodium bisulfite solution.[2]

Multi-step Synthesis from p-Toluenesulfonic Acid

This route offers a high degree of control over the final product's regiochemistry. The initial steps involving sulfonation and dinitration have a reported yield of approximately 80%.[2]

Workflow:

G cluster_0 Step 1: Dinitration cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Final Product Formation A 2-Nitrotoluene B 2-Nitrotoluene-4-sulfonic acid A->B Sulfonation C 2,6-Dinitrotoluene-4-sulfonic acid B->C Nitration D 2-Amino-6-nitrotoluene-4-sulfonic acid C->D Selective Reduction E Diazonium Salt D->E Diazotization F 2-Hydroxy-6-nitrotoluene-4-sulfonic acid E->F Hydrolysis G This compound-4-sulfonic acid F->G Oxidation H This compound G->H Desulfonation

Figure 1: Multi-step synthesis workflow.

Procedure Outline:

  • Sulfonation and Dinitration: Sulfonate 2-nitrotoluene and then perform dinitration to block the 4-position and introduce nitro groups at the 2 and 6 positions.[2]

  • Selective Reduction: Selectively reduce one of the nitro groups to an amino group. This can be achieved through controlled catalytic hydrogenation.[2]

  • Diazotization and Hydrolysis: Convert the amino group to a diazonium salt, which is then hydrolyzed to a hydroxyl group.

  • Oxidation: Oxidize the methyl group to a formyl group using a suitable oxidizing agent.

  • Desulfonation: Remove the sulfonic acid protecting group to yield the final product.

Synthesis via Oxidation of 2-Hydroxy-6-nitrobenzyl alcohol

This alternative multi-step approach involves the synthesis of the corresponding benzyl alcohol followed by selective oxidation.

Workflow:

G A Suitable Precursor B 2-Hydroxy-6-nitrobenzyl alcohol A->B Synthesis C This compound B->C Selective Oxidation

Figure 2: Two-step synthesis via alcohol oxidation.

Procedure Outline:

  • Synthesis of 2-Hydroxy-6-nitrobenzyl alcohol: Synthesize the benzyl alcohol intermediate from a suitable starting material.

  • Selective Oxidation: Oxidize the primary alcohol to an aldehyde. A key challenge is to use an oxidizing agent that does not affect the nitro and hydroxyl groups.[1] Copper-catalyzed aerobic oxidation has been shown to be effective for similar substrates.

Conclusion

The choice of synthetic route for this compound depends on factors such as required yield, purity, available starting materials, and scalability. Direct formylation methods like the Duff and Reimer-Tiemann reactions offer a more direct approach but may require careful optimization and purification. The multi-step synthesis from p-toluenesulfonic acid provides better control over isomerism but involves a longer reaction sequence. The oxidation of the corresponding benzyl alcohol is a promising route, contingent on the efficient synthesis of the alcohol precursor. Researchers should carefully evaluate these factors to select the most appropriate method for their specific research and development needs.

References

Comparative Analysis of Synthetic Routes to 2-Hydroxy-6-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of synthetic pathways to key derivatives of 2-Hydroxy-6-nitrobenzaldehyde, a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. Researchers, scientists, and drug development professionals can leverage the presented data to select the most efficient synthetic routes based on yield, reaction conditions, and starting material availability.

Key Reaction Products and Comparative Synthesis

The reactivity of this compound is primarily dictated by its aldehyde, nitro, and hydroxyl functional groups. This guide focuses on two principal reaction products: Schiff bases formed via condensation with primary amines, and 2-amino-6-hydroxybenzaldehyde produced through the reduction of the nitro group.

Schiff Base Formation

The condensation of this compound with anilines is a common method to produce Schiff bases. A typical protocol involves the reflux of equimolar amounts of the aldehyde and aniline in ethanol.

Alternatively, Schiff bases can be synthesized from different starting materials. For instance, N-(3-Nitrobenzylidene)aniline can be prepared by the reaction of 3-nitrobenzaldehyde with aniline.

ProductStarting MaterialsReaction ConditionsYield (%)
N-(2-Hydroxybenzylidene)aminopyridine2-Hydroxybenzaldehyde + 2-AminopyridineReflux in ethanol for 3 hours64.6[1]
N-(3-Nitrobenzylidene)aniline3-Nitrobenzaldehyde + AnilineReflux in dry toluene with azeotropic removal of water80[2]
Reduction to 2-amino-6-hydroxybenzaldehyde

The reduction of the nitro group in this compound to an amine is a critical transformation for the synthesis of various heterocyclic compounds. This can be achieved through catalytic hydrogenation or by using chemical reducing agents.

An alternative pathway to a related amino-hydroxy-benzaldehyde derivative involves a multi-step synthesis starting from 2,6-dinitrotoluene. This process includes the selective reduction of one nitro group, followed by subsequent functional group transformations. For example, 6-Nitro-o-toluidine can be produced from 2,6-dinitrotoluene via sulfide reduction[3].

ProductStarting MaterialMethodKey ReagentsYield (%)
2-amino-5-methoxycinnamic acid2-nitrocinnamic acid derivativeChemical ReductionSnCl₂·2H₂O in alcohol98[4]
2-methyl-3-nitrophenolp-toluidineDiazotization and decompositionNaNO₂, HNO₃60-70[2]

Experimental Protocols

General Procedure for Schiff Base Synthesis from 2-Hydroxybenzaldehyde

A solution of the amine (1 mol) in pure ethanol is heated to its boiling point. A solution of 2-hydroxybenzaldehyde (1 mol) in hot ethanol is then added to the amine solution. The resulting mixture is refluxed for 3 hours. After cooling, the precipitate is filtered and recrystallized from ethanol to yield the pure Schiff base[1].

Synthesis of N-(3-Nitrobenzylidene)aniline

In a 250 ml two-necked flask equipped with a magnetic stirrer, 4 ml (43 mmol) of freshly distilled aniline is mixed with 4.97 g (43 mmol) of 3-nitrobenzaldehyde in dry toluene. The reaction mixture is heated to reflux using a Dean and Stark apparatus for the azeotropic removal of water. The reaction progress is monitored by TLC. After completion, the solvent is removed by rotary evaporation, and the resulting solid is recrystallized from a mixture of ethyl acetate and n-hexane to yield the product[2].

General Procedure for Catalytic Reduction of Nitroarenes

Catalytic reduction of aromatic nitro compounds can be performed using various catalysts and hydrogen sources. A common method involves the use of a metal catalyst (e.g., Palladium on carbon) with hydrogen gas or a hydrogen donor like hydrazine hydrate in a suitable solvent[4]. The reaction progress is monitored by techniques such as TLC or GC until the starting material is consumed.

Experimental and Biological Workflows

Derivatives of this compound are of significant interest in drug discovery. For instance, Schiff bases have been investigated as potential anticancer agents and enzyme inhibitors. Below is a generalized workflow for evaluating the cytotoxic activity of these compounds.

G cluster_synthesis Compound Synthesis & Characterization cluster_assay Cytotoxicity Evaluation start This compound reaction Schiff Base Formation start->reaction amine Primary Amine amine->reaction product Schiff Base Derivative reaction->product characterization Spectroscopic Characterization (NMR, IR, MS) product->characterization treatment Treat Cells with Schiff Base Derivative characterization->treatment cell_culture Prepare Cancer Cell Lines cell_culture->treatment incubation Incubate for 72h treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Determine IC50 Value mtt_assay->data_analysis

Workflow for Synthesis and Cytotoxicity Screening of Schiff Base Derivatives.
Bacterial Degradation Pathway of 2,6-Dinitrotoluene

The study of microbial degradation pathways of nitroaromatic compounds is crucial for bioremediation. The degradation of 2,6-dinitrotoluene (2,6-DNT) by certain bacteria offers insights into the metabolic fate of related molecules.

G DNT 2,6-Dinitrotoluene MNC 3-Methyl-4-nitrocatechol DNT->MNC Dioxygenation & Nitrite Release RingCleavage 2-Hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid MNC->RingCleavage Extradiol Ring Cleavage FinalProduct 2-Hydroxy-5-nitropenta-2,4-dienoic acid RingCleavage->FinalProduct Metabolism

Bacterial Degradation Pathway of 2,6-Dinitrotoluene.

This guide provides a foundational comparison of synthetic routes and highlights a key biological application of this compound derivatives. Further research into specific reaction conditions and alternative synthetic strategies will aid in the optimization of these processes for various applications.

References

Performance Showdown: A Comparative Guide to Catalysts in 2-Hydroxy-6-nitrobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-Hydroxy-6-nitrobenzaldehyde is a critical step for various downstream applications. This guide offers a comparative analysis of different catalytic approaches for this synthesis, with a focus on performance metrics and detailed experimental protocols. While direct comparative data for the synthesis of the 6-nitro isomer is limited in publicly available literature, this guide leverages data from the closely related synthesis of the 5-nitro isomer to provide valuable insights into catalyst performance.

The synthesis of this compound predominantly involves the nitration of 2-hydroxybenzaldehyde (salicylaldehyde). The key challenge in this reaction is achieving high regioselectivity for the 6-position, as the directing effects of the hydroxyl and aldehyde groups can lead to the formation of other isomers. This guide explores various catalytic systems and their potential to address this challenge.

Quantitative Performance Comparison

Direct, side-by-side comparative studies for the synthesis of this compound are scarce. However, research on the catalytic nitration of salicylaldehyde to its isomers provides valuable performance benchmarks. The following table summarizes the performance of different catalysts in the synthesis of 2-hydroxy-5-nitrobenzaldehyde, offering a proxy for their potential in synthesizing the 6-nitro isomer.

CatalystSubstrateProductReaction TimeYield (%)Reference
Ammonium MolybdateSalicylaldehyde2-Hydroxy-5-nitrobenzaldehyde5 min76[1][2]
Sodium BismuthateSalicylaldehyde2-Hydroxy-5-nitrobenzaldehyde8 min79[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following is a representative experimental protocol for the ultrasonically assisted regioselective nitration of salicylaldehyde.

Catalyst: Ammonium Molybdate or Sodium Bismuthate

Materials:

  • Salicylaldehyde

  • Nitric Acid (68%)

  • Sulfuric Acid (98%)

  • Ammonium Molybdate or Sodium Bismuthate

  • Ethanol

  • Distilled Water

Procedure:

  • A solution of salicylaldehyde (10 mmol) in ethanol (20 mL) is prepared in a 100 mL Erlenmeyer flask.

  • The catalyst (1 mmol) is added to the solution.

  • The flask is placed in an ultrasonic bath.

  • A nitrating mixture of nitric acid (10 mmol) and sulfuric acid (10 mmol) is added dropwise to the solution over a period of 5-10 minutes with continuous sonication.

  • The reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is poured into crushed ice (50 g).

  • The precipitated solid is filtered, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure product.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for comparing the performance of different catalysts in the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion start Start reactants Prepare Reactant Solution (2-hydroxybenzaldehyde) start->reactants reaction_A Reaction with Catalyst A reactants->reaction_A reaction_B Reaction with Catalyst B reactants->reaction_B reaction_C ... reactants->reaction_C catalysts Prepare Catalysts (Catalyst A, Catalyst B, etc.) catalysts->reaction_A catalysts->reaction_B catalysts->reaction_C workup Work-up and Product Isolation reaction_A->workup reaction_B->workup reaction_C->workup characterization Product Characterization (NMR, IR, MS) workup->characterization performance Performance Analysis (Yield, Purity, Time) characterization->performance comparison Comparative Evaluation performance->comparison end End comparison->end

Caption: A generalized workflow for the comparative analysis of catalysts.

Discussion of Other Catalytic Systems

While quantitative data is limited, other catalytic systems have been explored for nitration reactions and hold promise for the synthesis of this compound.

  • Solid Acid Catalysts: Zeolites and other solid acids offer several advantages, including ease of separation, reusability, and potentially higher selectivity due to their defined pore structures.[3] Their application in the nitration of substituted benzaldehydes is an active area of research.

  • Mixed Acid Systems: The traditional method using a mixture of sulfuric acid and nitric acid remains a common approach. However, it often suffers from a lack of regioselectivity and can generate significant acidic waste.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the catalytic nitration process.

G cluster_reactants Reactants cluster_process Process salicylaldehyde 2-Hydroxybenzaldehyde electrophilic_attack Electrophilic Aromatic Substitution salicylaldehyde->electrophilic_attack nitrating_agent Nitrating Agent (e.g., HNO3) activation Activation of Nitrating Agent nitrating_agent->activation catalyst Catalyst (e.g., Metal Salt, Solid Acid) catalyst->activation activation->electrophilic_attack product This compound electrophilic_attack->product

Caption: Logical flow of the catalytic nitration of 2-hydroxybenzaldehyde.

References

Safety Operating Guide

Safe Disposal of 2-Hydroxy-6-nitrobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2-Hydroxy-6-nitrobenzaldehyde, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 16855-08-6) was found during the information gathering process. The following guidance is based on the safety data of structurally similar compounds, such as 2-Hydroxy-5-nitrobenzaldehyde and 2-Nitrobenzaldehyde. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to follow all local, regional, and national regulations for hazardous waste disposal.

I. Hazard and Safety Data Summary

Proper handling and disposal of this compound require an understanding of its potential hazards. The data presented below is a composite summary from the SDS of related nitroaromatic aldehydes and should be considered as indicative of the potential risks.

Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1]
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.
Environmental Hazards Harmful to aquatic life with long-lasting effects.Avoid release to the environment.[1][3]

II. Detailed Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. In-lab neutralization or treatment is not recommended without a thorough, substance-specific, and validated protocol, as well as approval from your institution's EHS department.

Step 1: Personal Protective Equipment (PPE)

  • Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A lab coat

Step 2: Waste Collection and Storage

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original container is often a suitable choice.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Segregation: Do not mix this compound waste with other waste streams, especially strong oxidizing agents or bases, to prevent potentially hazardous reactions.[3]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from sources of ignition.

Step 3: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Handover: Transfer the waste to authorized personnel for transport to a licensed and approved waste disposal plant.[1][2][3][4]

Spill Management: In the event of a spill, avoid generating dust.[3] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2][3] Ensure the area is then cleaned and decontaminated. Report the spill to your laboratory supervisor and EHS department.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: Have This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill container Use Labeled, Compatible Hazardous Waste Container ppe->container segregate Segregate from Incompatible Materials container->segregate store Store in Designated, Well-Ventilated Area segregate->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation transfer Transfer to Authorized Waste Personnel documentation->transfer end_node Disposal at Approved Facility transfer->end_node contain_spill Contain and Clean Up Spill with Appropriate Materials spill->contain_spill package_spill Package Spill Debris as Hazardous Waste contain_spill->package_spill package_spill->container

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Hydroxy-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Hydroxy-6-nitrobenzaldehyde in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data of structurally similar compounds, including 2-Hydroxy-5-nitrobenzaldehyde and 2-Nitrobenzaldehyde. It is imperative to treat this compound with the same or greater precautions as these related compounds.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Required Equipment Specifications and Remarks
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[1][2]Must conform to EN166 (EU) or NIOSH (US) standards.[2] A face shield may be necessary for splash hazards.
Skin Protection Nitrile rubber gloves.[1] Lab coat or chemical-resistant apron.Gloves should be inspected before use and disposed of properly after handling.[2] A complete suit protecting against chemicals may be required for larger quantities.
Respiratory Protection Use in a well-ventilated area or under a fume hood.[1][3]If dusts are generated, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator.[4]

Hazard Identification and First Aid

This compound is presumed to share hazards with its isomers, which include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[3][5]

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2][3] If skin irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] Seek immediate medical attention from an ophthalmologist.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards.[2][5] Call a poison center or doctor immediately.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for the safe handling of this compound.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_workspace handling_weigh Weigh Compound in Vented Enclosure prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decon Decontaminate Workspace handling_transfer->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_disposal

A flowchart outlining the safe handling of this compound.
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for a closely related compound, such as 2-Hydroxy-5-nitrobenzaldehyde.

    • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have a spill kit readily accessible.

  • Handling:

    • When weighing the solid compound, do so in a ventilated enclosure to avoid the generation of dust.

    • Carefully transfer the chemical to the reaction vessel, avoiding spills.

  • Post-Handling:

    • After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE carefully to avoid self-contamination and wash hands thoroughly.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental harm.

Waste Type Disposal Procedure
Unused Chemical Dispose of contents and container to an approved waste disposal plant.[3][5][6] Do not mix with other waste.[5]
Contaminated Materials (PPE, paper towels, etc.) Collect in a sealed, labeled container. Handle uncleaned containers as you would the product itself.[5]
Empty Containers Handle as hazardous waste unless thoroughly decontaminated.

Waste Disposal Workflow

cluster_waste Waste Segregation cluster_containment Containment cluster_disposal Final Disposal waste_solid Solid Waste (Unused Chemical, Contaminated PPE) contain_solid Seal in Labeled Hazardous Waste Container waste_solid->contain_solid waste_liquid Liquid Waste (Reaction Mixtures, Solvents) contain_liquid Store in Labeled, Closed Solvent Waste Container waste_liquid->contain_liquid disposal_pickup Arrange for Pickup by Certified Hazardous Waste Vendor contain_solid->disposal_pickup contain_liquid->disposal_pickup

A diagram illustrating the waste disposal process for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.